Product packaging for 2-Methoxy-dibenzosuberone(Cat. No.:CAS No. 17910-72-4)

2-Methoxy-dibenzosuberone

Cat. No.: B099441
CAS No.: 17910-72-4
M. Wt: 238.28 g/mol
InChI Key: BRFQZKLQUBMUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-dibenzosuberone is a versatile chemical building block in organic synthesis and materials science. Its dibenzosuberenone core is a privileged structure found in a range of biologically active compounds and is instrumental in the development of novel π-conjugated systems with unique photophysical properties . In pharmaceutical research, the dibenzosuberone scaffold is a fundamental template for the development of tricyclic antidepressants (TCAs) . Derivatives of this structure have been extensively studied for their efficacy in treating depressive disorders and a variety of other conditions, underlining the scaffold's significance in medicinal chemistry . As a substituted derivative, this compound serves as a critical precursor in the regioselective synthesis of complex molecules aimed at discovering new therapeutic agents . In materials science, this compound is a key starting material for creating advanced organic materials. It is used in inverse electron-demand Diels-Alder cycloaddition reactions with tetrazines to synthesize novel polycyclic π-conjugated dihydropyridazines and pyridazines . These resulting compounds exhibit notable photophysical properties, including absorbance and emission at long wavelengths, making them candidates for applications in chemical sensing, organic light-emitting diodes (OLEDs), and as new classes of fluorescent dyes . Furthermore, the dibenzosuberenone motif is itself known to exhibit valuable properties such as fluorescence and aggregation-induced emission (AIE) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B099441 2-Methoxy-dibenzosuberone CAS No. 17910-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFQZKLQUBMUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201776
Record name 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17910-72-4
Record name 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17910-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 17910-72-4

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-dibenzosuberone, alongside a review of the synthetic methodologies and biological activities associated with its broader class of dibenzosuberone compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

PropertyValueSource
CAS Number 17910-72-4N/A
Molecular Formula C₁₆H₁₄O₂N/A
Molecular Weight 238.29 g/mol N/A
Physical Form Yellow SolidN/A
IUPAC Name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneN/A

Synthesis of Dibenzosuberone Derivatives

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general synthetic routes for dibenzosuberone and its derivatives have been described, which can be adapted for the synthesis of this specific compound. A common strategy involves the intramolecular Friedel-Crafts acylation of a corresponding carboxylic acid.

A representative experimental protocol for the synthesis of a dibenzosuberone derivative, which could be conceptually adapted, is the preparation of 3,7-dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene. This multi-step synthesis involves the regioselective bromination of dibenzosuberone, followed by oximation and subsequent O-alkylation.[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to dibenzosuberone derivatives, which could be modified for the synthesis of this compound.

SynthesisWorkflow Generalized Synthetic Workflow for Dibenzosuberone Derivatives Start Starting Material (e.g., Dibenzosuberone) Step1 Functional Group Introduction (e.g., Bromination) Start->Step1 Step2 Ketone Modification (e.g., Oximation) Step1->Step2 Step3 Side Chain Addition (e.g., O-Alkylation) Step2->Step3 Product Final Dibenzosuberone Derivative Step3->Product

Caption: Generalized synthetic workflow for dibenzosuberone derivatives.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the available literature, the broader class of dibenzosuberone and methoxy-substituted aromatic compounds has been the subject of significant research, revealing a range of biological activities.

Dibenzosuberones are recognized as a core scaffold in various biologically active molecules. They have been investigated for their potential as:

  • Anticancer agents [2]

  • Antibacterial and antifungal agents [2]

  • Anti-inflammatory agents [2][3]

  • Tricyclic antidepressants [1]

For instance, certain benzosuberone derivatives have shown potent anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range.[2] Mechanistic studies have suggested that these compounds can induce apoptosis and cause cell cycle arrest.[2]

Methoxy-substituted aromatic compounds have also demonstrated a variety of pharmacological effects. Research into compounds containing a 2-methoxyphenyl moiety has indicated potential as:

  • COX-2 inhibitors , suggesting anti-inflammatory applications.[4]

  • Antioxidants , with the ability to scavenge free radicals.[4]

Potential Signaling Pathway Involvement

Given the activities of related compounds, this compound could potentially interact with various signaling pathways. For example, the anti-inflammatory effects of related compounds suggest possible modulation of pathways involving cyclooxygenase (COX) enzymes. The general structure of dibenzosuberones, known to act as tricyclic antidepressants, implies potential interaction with neurotransmitter reuptake systems.

The diagram below illustrates a simplified hypothetical signaling pathway that could be influenced by a bioactive dibenzosuberone derivative, based on the activities of related compounds.

SignalingPathway Hypothetical Signaling Pathway for a Bioactive Dibenzosuberone cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Gene->Response Leads to Molecule Bioactive Dibenzosuberone (e.g., this compound) Molecule->Receptor Binds to

Caption: Hypothetical signaling pathway for a bioactive dibenzosuberone.

Experimental Protocols for Biological Assays

Detailed experimental protocols for assays involving this compound are not available in the searched literature. However, standard assays used to evaluate the biological activities of related compounds can be referenced.

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity (DPPH Radical-Scavenging Assay)

The antioxidant potential of a compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]

General Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data on this particular molecule is sparse, the established synthetic routes and diverse biological activities of related dibenzosuberones and methoxy-substituted aromatics provide a strong foundation for future research. Further investigation is warranted to fully elucidate the physicochemical properties, synthetic pathways, and biological functions of this compound, which may lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone: Chemical Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a derivative of the dibenzosuberone core structure. Dibenzosuberone and its analogues are significant scaffolds in medicinal chemistry, notably as precursors to various tricyclic antidepressants (TCAs). This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, and the likely biological mechanism of action based on its structural class.

Chemical Structure and Identification

2-Methoxy-dibenzosuberone, systematically named 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone. Its structure consists of a central seven-membered ring fused to two benzene rings, with a methoxy group substituted on one of the aromatic rings.

IdentifierValue
Chemical Name 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
CAS Number 17910-72-4[1]
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, culminating in an intramolecular Friedel-Crafts acylation. This proposed pathway is based on established methodologies for the synthesis of dibenzosuberone and its derivatives.[2][3][4][5][6]

The overall synthetic scheme is as follows:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Suzuki Coupling to form 2-Formyl-3'-methoxybiphenyl [7][8][9]

  • Methodology: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromobenzaldehyde (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol). Add dioxane (5 mL) and water (1 mL). The reaction mixture is stirred at 80-100 °C until completion (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Quantitative Data:

ReagentMolar Equiv.Amount
2-Bromobenzaldehyde1.0185 mg
3-Methoxyphenylboronic acid1.2182 mg
Potassium Carbonate2.0276 mg
Palladium(II) Acetate0.024.5 mg
Triphenylphosphine0.0821 mg
Expected Yield ~85-95%

Step 2: Wittig Reaction to form 2-Vinyl-3'-methoxybiphenyl

  • Methodology: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) at 0 °C. Stir for 30 minutes. A solution of 2-formyl-3'-methoxybiphenyl (1.0 mmol) in dry THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

  • Quantitative Data:

ReagentMolar Equiv.Amount
2-Formyl-3'-methoxybiphenyl1.0212 mg
Methyltriphenylphosphonium bromide1.1393 mg
n-Butyllithium (1.6 M)1.10.69 mL
Expected Yield ~70-85%

Step 3: Hydroboration-Oxidation to form 2-(2-Hydroxyethyl)-3'-methoxybiphenyl

  • Methodology: To a solution of 2-vinyl-3'-methoxybiphenyl (1.0 mmol) in dry THF at 0 °C, add borane-tetrahydrofuran complex (1.2 mmol, 1.0 M in THF) dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and water, 3 M aqueous sodium hydroxide, and 30% hydrogen peroxide are added sequentially. The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the product, which can be purified by chromatography.

  • Quantitative Data:

ReagentMolar Equiv.Amount
2-Vinyl-3'-methoxybiphenyl1.0210 mg
Borane-THF complex (1.0 M)1.21.2 mL
Expected Yield ~80-90%

Step 4: Oxidation to 2-(3'-Methoxyphenethyl)benzoic acid

  • Methodology: A solution of 2-(2-hydroxyethyl)-3'-methoxybiphenyl (1.0 mmol) in acetone is cooled to 0 °C. Jones reagent is added dropwise until the orange color persists. The reaction is stirred for 1 hour at 0 °C. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the carboxylic acid.

  • Quantitative Data:

ReagentMolar Equiv.Amount
2-(2-Hydroxyethyl)-3'-methoxybiphenyl1.0228 mg
Jones ReagentExcessAs needed
Expected Yield ~75-85%

Step 5: Intramolecular Friedel-Crafts Acylation to form this compound [2][3][4][5][6][10]

  • Methodology: 2-(3'-Methoxyphenethyl)benzoic acid (1.0 mmol) is added to polyphosphoric acid (PPA) or methanesulfonic acid (MSA) at room temperature. The mixture is heated to 80-100 °C and stirred for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice and stirred. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

  • Quantitative Data:

ReagentMolar Equiv.Amount
2-(3'-Methoxyphenethyl)benzoic acid1.0242 mg
Polyphosphoric AcidCatalyst/Solvent~10 g
Expected Yield ~70-90%

Biological Context and Signaling Pathways

Derivatives of dibenzosuberone are well-established as tricyclic antidepressants (TCAs).[11][12][13][14] The primary mechanism of action of TCAs involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[11][13][14] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake presynaptic Presynaptic Terminal vesicles Vesicles with 5-HT and NE neurotransmitters 5-HT & NE vesicles->neurotransmitters Release postsynaptic Postsynaptic Receptors (5-HT & NE) neurotransmitters->postsynaptic Binding reuptake SERT & NET (Reuptake Transporters) neurotransmitters->reuptake Reuptake Downstream Signaling Downstream Signaling postsynaptic->Downstream Signaling Signal Transduction TCA This compound (TCA) TCA->reuptake Inhibition

Caption: General mechanism of action for Tricyclic Antidepressants.

This inhibition of serotonin and norepinephrine transporters (SERT and NET) by TCAs is a key event that leads to a cascade of downstream signaling events, ultimately contributing to their antidepressant effects.[15] It is important to note that TCAs also interact with other receptors, which can lead to various side effects.[11][13] The specific activity and selectivity of this compound for SERT and NET would require further pharmacological evaluation.

References

Spectroscopic Profile of 2-Methoxy-dibenzosuberone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data for the compound 2-Methoxy-dibenzosuberone, also known as 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. A comprehensive search of scientific literature and chemical databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Despite a thorough investigation, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located in the public domain.

Spectroscopic data is crucial for the unequivocal identification and characterization of chemical compounds. In the context of drug development and scientific research, the absence of such data for a specific molecule like this compound presents a significant gap. This document outlines the scope of the search and provides context on the typical experimental protocols used for acquiring such data.

While direct experimental data for the target molecule is unavailable, this guide will present information on the parent compound, Dibenzosuberone, to offer a comparative analytical perspective. It is imperative to note that the following data pertains to the unsubstituted dibenzosuberone and will differ from that of its 2-methoxy derivative.

Spectroscopic Data Summary

As of the latest search, no peer-reviewed and publicly accessible experimental NMR, IR, or MS data for this compound has been found. The following tables provide a placeholder for the anticipated data structure and include comparative data for the parent compound, Dibenzosuberone, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
Data for this compound not available

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm Assignment
Data for this compound not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
Data for this compound not available
Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Fragment Assignment
Data for this compound not available

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Standard pulse sequences would be used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A variety of ionization techniques could be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report and Data Archiving Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The absence of comprehensive, publicly available spectroscopic data for this compound highlights a gap in the chemical literature. For researchers and developers working with this compound, the primary course of action would be to synthesize and fully characterize it using modern spectroscopic techniques. The general protocols and workflow outlined in this document provide a standard framework for such an endeavor. Until such data becomes available, any work involving this compound should be approached with the understanding that its foundational spectroscopic characterization is not yet established in the public domain.

The Enigmatic Potential of 2-Methoxy-dibenzosuberone: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic possibilities of 2-Methoxy-dibenzosuberone, drawing from the established bioactivities of its structural analogs and the dibenzosuberone core. This document serves as a foundational guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of this compound is not extensively available in publicly accessible scientific literature. This whitepaper extrapolates potential activities based on the known pharmacology of the dibenzosuberone scaffold and structurally related methoxy-substituted compounds. All quantitative data and experimental protocols provided are for these related molecules and should serve as a reference for designing future investigations into this compound.

Executive Summary

This compound is a derivative of dibenzosuberone, a core scaffold renowned for its utility in the development of tricyclic antidepressants (TCAs). While specific bio-activity studies on the 2-methoxy variant are scarce, the parent molecule and other methoxy-containing compounds exhibit a wide range of pharmacological effects, including neuroactivity and anticancer potential. This document explores these potential therapeutic avenues for this compound, providing a framework for future research and development. We will delve into the established activities of related compounds, present relevant experimental data and protocols, and visualize hypothetical mechanisms of action.

The Dibenzosuberone Core: A Foundation for Neuroactivity

The dibenzosuberone structure is a cornerstone in the synthesis of TCAs, which primarily function by modulating the levels of neurotransmitters in the brain.[1] Compounds containing this tricyclic system have been proven effective in treating depressive disorders and various pain conditions.[1] The most well-known drug in this class, Amitriptyline, is synthesized from a dibenzosuberone precursor.

Hypothetical Signaling Pathway: Tricyclic Antidepressant Action

The primary mechanism of action for TCAs involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. A hypothetical signaling pathway for a dibenzosuberone-based TCA is visualized below.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Transporter Reuptake Transporter (SERT/NET) Neurotransmitter Serotonin/ Norepinephrine Vesicle->Neurotransmitter Release Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Activation TCA This compound (Hypothetical TCA) TCA->Transporter Inhibition

Caption: Hypothetical mechanism of this compound as a TCA.

The Methoxy Substituent: A Key to Diverse Bioactivity

The presence of a methoxy group can significantly influence the pharmacological profile of a molecule.[2] Methoxy substituents are prevalent in many natural and synthetic drugs, contributing to ligand-target binding, physicochemical properties, and metabolic stability.[2] Studies on various methoxy-containing compounds suggest potential anticancer and anti-inflammatory activities for this compound.

Potential Anticancer Activity

Numerous methoxy-substituted compounds have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

While no specific data exists for this compound, the following table summarizes the in vitro anticancer activity of other methoxy-containing molecules.

CompoundCancer Cell LineActivity MetricValueReference
2-methoxyestradiol (2-ME)Human Osteosarcoma (MG63)IC50 (24h)Varies with dose[3]
7-methoxy-2-phenylbenzo[b]furan derivative (BF3)Melanoma (A375)IC500.09 ± 0.01 μM[4]
7-methoxy-2-phenylbenzo[b]furan derivative (BF3)Melanoma (MDA-MB-435S)IC500.11 ± 0.01 μM[4]
7-methoxy-2-phenylbenzo[b]furan derivative (BF3)Melanoma (WM9)IC500.18 ± 0.05 μM[4]
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC)Liver Cancer (SMMC-7721)Not specifiedBroad-spectrum activity[5]
4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamideMycobacterium tuberculosis H37RvMIC2 μmol L-1[6]

MTT Assay for Cell Proliferation (as applied to 2-methoxyestradiol on Osteosarcoma cells) [3]

  • Cell Culture: Human osteosarcoma MG63 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., 2-methoxyestradiol) for different time intervals (e.g., 24, 36, 48 hours).

  • MTT Addition: 20 µl of MTT (5 mg/ml) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The supernatant is discarded, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

The following diagram illustrates a general workflow for investigating the potential anticancer properties of a novel compound like this compound.

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis (this compound) B In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) B->C D In Vivo Animal Models (Xenograft Tumor Studies) C->D E Lead Optimization D->E F Preclinical Development E->F

References

An In-depth Technical Guide to 2-Methoxy-dibenzosuberone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzosuberone scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. This technical guide focuses on a specific class of these molecules: 2-methoxy-dibenzosuberone derivatives and their analogs. These compounds have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic steps and biological assays are included to facilitate further research and development in this area. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes.

Introduction

Dibenzosuberone, a tricyclic ketone, and its derivatives are integral to the structure of numerous pharmaceuticals, most notably tricyclic antidepressants like amitriptyline. The rigid, three-dimensional structure of the dibenzosuberone core allows for specific interactions with various biological targets. The introduction of a methoxy group at the 2-position of this scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, primarily through the inhibition of tubulin polymerization. Furthermore, the structural similarity of these compounds to known psychoactive agents suggests their potential as modulators of neurological pathways, including the inhibition of monoamine oxidases (MAOs), which are key enzymes in the metabolism of neurotransmitters.

This guide aims to provide a detailed technical resource for researchers interested in the exploration and development of this compound derivatives as therapeutic agents.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, often involving an intramolecular Friedel-Crafts-type cyclization of a suitably substituted diaryl precursor. A general synthetic strategy is outlined below.

Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

A plausible and efficient route to the this compound core involves the cyclization of 2-((3-methoxyphenyl)methyl)benzoic acid. This method, adapted from the synthesis of the isomeric 3-methoxy-dibenzosuberone, provides a reliable pathway to the target ketone.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps 2_bromobenzoic_acid 2-Bromobenzoic acid Ullmann_Coupling Ullmann Coupling 2_bromobenzoic_acid->Ullmann_Coupling CuI, K2CO3 3_methoxybenzyl_alcohol 3-Methoxybenzyl alcohol 3_methoxybenzyl_alcohol->Ullmann_Coupling Intermediate_1 2-((3-Methoxyphenyl)methoxy)benzoic acid Ullmann_Coupling->Intermediate_1 Hydrogenolysis Hydrogenolysis Intermediate_1->Hydrogenolysis H2, Pd/C Intermediate_2 2-((3-Methoxyphenyl)methyl)benzoic acid Hydrogenolysis->Intermediate_2 Cyclization Intramolecular Cyclization (e.g., PPA, Eaton's Reagent) Intermediate_2->Cyclization Final_Product 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Cyclization->Final_Product

A general synthetic workflow for this compound.
Derivatization Strategies

The ketone at the 5-position of the dibenzosuberone core is a versatile functional group for further derivatization. Common modifications include:

  • Grignard Reactions: Addition of organomagnesium halides to the carbonyl group to introduce various alkyl or aryl substituents, followed by dehydration to form an exocyclic double bond.

  • Wittig Reaction: Conversion of the ketone to an alkene with a specific geometry.

  • Reductive Amination: Formation of an amine at the 5-position.

  • Oxime Formation and Etherification: Reaction with hydroxylamine followed by alkylation of the resulting oxime to introduce ether-linked side chains.

These derivatization strategies allow for the synthesis of a diverse library of analogs with varying physicochemical properties and biological activities.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points to the potent anticancer activity of benzosuberone analogs, with many acting as inhibitors of tubulin polymerization.[1][2][3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division. This leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Compound This compound Derivative Compound->Tubulin_Dimers Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

Table 1: In Vitro Anticancer Activity of Benzosuberene Analogs

Compound IDModificationCell LineActivity MetricValue (µM)Reference
KGP182-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-olNCI-H460 (Lung)GI50<0.00005[3]
KGP182-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol-Tubulin IC501.7[3]
Analog 371-fluoro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepteneNCI-H460 (Lung)GI500.00547[1]
Analog 371-fluoro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene-Tubulin IC50~1.0[1]
Analog 361-chloro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene-Tubulin IC50~1.0[2]
Analog 422-methoxy-5-(3',5'-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol-Tubulin IC50~1.0[2]

Note: GI50 is the concentration for 50% growth inhibition. IC50 for tubulin is the concentration for 50% inhibition of tubulin polymerization.

Neurological Activity: Monoamine Oxidase Inhibition

The structural resemblance of dibenzosuberone derivatives to tricyclic antidepressants suggests their potential to interact with targets in the central nervous system. One such target is monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

MAO_Inhibition cluster_synapse Synaptic Cleft Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Increased_Neurotransmitters Increased Neurotransmitter Levels MAO->Increased_Neurotransmitters Reduced Degradation Compound This compound Derivative Compound->MAO Inhibition Therapeutic_Effect Antidepressant or Neuroprotective Effect Increased_Neurotransmitters->Therapeutic_Effect

Proposed mechanism of action of this compound derivatives as MAO inhibitors.

Table 2: Monoamine Oxidase Inhibition by Related Compounds

| Compound Class | Target | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoxazole Derivative 1d | MAO-B | IC50 | 0.0023 | | | Benzoxazole Derivative 2e | MAO-B | IC50 | 0.0033 |[4] | | Benzoxazole Derivative 2c | MAO-A | IC50 | 0.670 |[4] | | 2,1-Benzisoxazole Derivative 7a | MAO-B | IC50 | 0.017 | | | 2,1-Benzisoxazole Derivative 5 | MAO-A | IC50 | 3.29 |[5] |

Note: Data for structurally related heterocyclic compounds are presented to indicate the potential for MAO inhibition within this class of molecules.

Experimental Protocols

General Synthetic Protocol for 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This protocol is adapted from the synthesis of the 3-methoxy isomer and provides a general guideline.

  • Step 1: Ullmann Condensation. To a mixture of 2-bromobenzoic acid, 3-methoxybenzyl alcohol, copper(I) iodide, and potassium carbonate in a suitable solvent (e.g., DMF), heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product, 2-((3-methoxyphenyl)methoxy)benzoic acid.

  • Step 2: Hydrogenolysis. Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol) and add a palladium on carbon (10% Pd/C) catalyst. Subject the mixture to hydrogenation (H2 gas) at atmospheric pressure. After completion, filter off the catalyst and concentrate the filtrate to yield 2-((3-methoxyphenyl)methyl)benzoic acid.

  • Step 3: Intramolecular Cyclization. Treat the product from Step 2 with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in methanesulfonic acid) at an elevated temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with ice water and extract the product. Purify the crude product by column chromatography to obtain 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity.

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compound and control inhibitors (e.g., colchicine) dissolved in DMSO

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound at various concentrations to the wells of a pre-warmed (37 °C) 96-well plate. Include vehicle (DMSO) and positive control wells.

    • Initiate the polymerization by adding the cold tubulin/GTP solution to each well.

    • Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37 °C.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Calculate the percentage of inhibition at each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of MAO-A and MAO-B by quantifying the production of hydrogen peroxide using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

    • Horseradish peroxidase (HRP)

    • Fluorogenic probe (e.g., Amplex Red)

    • Test compound and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO

    • Fluorescence microplate reader

  • Procedure:

    • In a 96-well black plate, add the MAO enzyme (A or B) in MAO Assay Buffer.

    • Add the test compound at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. Include vehicle and positive control wells.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe in MAO Assay Buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately begin monitoring the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the fluorescence versus time plot).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic versatility of the dibenzosuberone core allows for the creation of a wide range of derivatives with diverse biological activities. The potent inhibition of tubulin polymerization by some analogs highlights their potential as anticancer drugs, while the structural similarities to known psychoactive compounds suggest opportunities for the development of new treatments for neurological disorders through mechanisms such as MAO inhibition.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like characteristics.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of cancer and neurological diseases to validate their therapeutic potential.

  • Exploration of Novel Mechanisms: Investigating other potential biological targets and signaling pathways that may be modulated by this class of compounds.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound derivatives and their analogs.

References

The Discovery and Enduring Legacy of Dibenzo[a,d]cycloheptene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The dibenzo[a,d]cycloheptene framework, with its central seven-membered ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry. Compounds derived from this core, particularly from the ketone-containing precursor dibenzosuberone, have had a profound impact on the treatment of central nervous system disorders. This technical guide provides an in-depth exploration of the discovery, history, synthetic evolution, and pharmacological significance of dibenzosuberone and its derivatives, from the serendipitous discovery of the first tricyclic antidepressants to the ongoing exploration of their diverse biological activities.

Discovery and Early Synthesis

The parent tricyclic framework can exist in several forms, including dibenzosuberane (fully saturated central ring), dibenzosuberone (one carbonyl group), and dibenzosuberenone (a carbonyl and a double bond in the central ring).[1] While a few natural products containing a dibenzocycloheptyl system exist, the core compounds themselves are not known to occur naturally.[1]

The initial synthesis of dibenzosuberone was first reported by Triebs and coworkers and later independently by Cope and coworkers.[1] Their approach laid the groundwork for future synthetic endeavors. The development of these synthetic intermediates accelerated significantly in the 1950s with the discovery of their psychotropic properties by Davis and colleagues.[1] This pivotal finding shifted the focus from purely synthetic interest to intensive medicinal chemistry research.[1]

Foundational Synthetic Protocols

The construction of the dibenzosuberone core is the critical first step for accessing its therapeutically important derivatives. Several methods have been established.

Experimental Protocol: Synthesis of Dibenzosuberone via Friedel-Crafts Acylation

This is a widely cited method for creating the tricyclic ketone.[1][2]

  • Starting Material Preparation: 2-phenethylbenzoic acid is converted to its corresponding acid chloride, 2-phenethylbenzoyl chloride.[1]

  • Intramolecular Cyclization: The 2-phenethylbenzoyl chloride is subjected to intramolecular Friedel-Crafts acylation conditions. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used as a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide.

  • Reaction Quench and Workup: The reaction is carefully quenched by pouring it onto ice and acid.

  • Purification: The crude dibenzosuberone is then purified, typically by recrystallization or column chromatography, to yield the final product.[1]

Experimental Protocol: Alternative Synthesis of Dibenzosuberone

An alternative route involves the cyclization of 2-bibenzylcarboxylic acid.[3]

  • Intermediate Synthesis: Phthalic anhydride and phenylacetic acid are reacted in the presence of sodium acetate to yield benzalphthalide.[3]

  • Hydrolysis: The benzalphthalide is hydrolyzed under basic conditions to form 2-(Phenylacetyl)benzoic acid.[3]

  • Reduction: The intermediate is reduced via catalytic hydrogenation to give 2-bibenzylcarboxylic acid.[3]

  • Ring Closure: The final ring closure to form dibenzosuberone is achieved by treating the 2-bibenzylcarboxylic acid with polyphosphoric acid.[3]

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: PPA Cyclization 2-phenethylbenzoic acid 2-phenethylbenzoic acid 2-phenethylbenzoyl chloride 2-phenethylbenzoyl chloride 2-phenethylbenzoic acid->2-phenethylbenzoyl chloride SOCl₂ or (COCl)₂ Dibenzosuberone Dibenzosuberone 2-phenethylbenzoyl chloride->Dibenzosuberone AlCl₃ (Friedel-Crafts) Phthalic anhydride Phthalic anhydride Benzalphthalide Benzalphthalide Phthalic anhydride->Benzalphthalide Phenylacetic acid Phenylacetic acid Phenylacetic acid->Benzalphthalide 2-bibenzylcarboxylic acid 2-bibenzylcarboxylic acid Benzalphthalide->2-bibenzylcarboxylic acid 1. Base Hydrolysis 2. Catalytic Hydrogenation 2-bibenzylcarboxylic acid->Dibenzosuberone Polyphosphoric Acid

Caption: Synthetic pathways to the Dibenzosuberone core.

The Dawn of Tricyclic Antidepressants

The therapeutic potential of the dibenzo[a,d]cycloheptene scaffold was a serendipitous discovery. The research that led to the first tricyclic antidepressants (TCAs) was initially aimed at developing new antipsychotics, building upon the phenothiazine structure. In the late 1950s, scientists at the American pharmaceutical company Merck synthesized amitriptyline.[2][4][5] Though initially investigated for schizophrenia, its antidepressant effects were quickly recognized by clinical investigators.[2][4] This led to its approval by the U.S. Food and Drug Administration (FDA) in 1961 for the treatment of depression.[4][5]

This breakthrough launched a new era in the management of depressive disorders. Amitriptyline became a first-line agent, and its success spurred further research.[1] Key derivatives that followed include:

  • Nortriptyline: The principal active metabolite of amitriptyline, it was later marketed as a separate drug with its own distinct clinical profile.[2][4]

  • Protriptyline: A secondary amine TCA, it is unique among its class for its energizing and wakefulness-promoting effects rather than sedative properties.[6][7]

  • Noxiptiline and Butriptyline: These compounds expanded the range of available TCAs.[2][8]

  • Cyproheptadine: This derivative, incorporating a piperidine ring, was developed as a potent antihistamine and antiserotonergic agent, showcasing the scaffold's versatility.[2]

Table 1: Key Dibenzosuberone Derivatives and Their Primary Applications

CompoundClassPrimary Application(s)Year of FDA Approval
Amitriptyline Tricyclic Antidepressant (TCA)Major Depressive Disorder, Neuropathic Pain, Migraine Prophylaxis[4][5][9]1961[4][5]
Nortriptyline Tricyclic Antidepressant (TCA)Major Depressive Disorder, Chronic Pain[2][4]1964
Protriptyline Tricyclic Antidepressant (TCA)Depression, Narcolepsy, ADHD, Headache Prophylaxis[6][7]1967
Noxiptiline Tricyclic Antidepressant (TCA)Depression[1][8]N/A (Used in Europe)
Cyproheptadine Antihistamine, AntiserotonergicAllergic Rhinitis, Appetite Stimulant[2]1961

Synthetic Elaboration and Key Derivatives

Dibenzosuberone serves as a versatile starting material for producing a wide array of biologically active molecules through modification of its carbonyl group.

Synthesis of Amitriptyline

The synthesis of amitriptyline from dibenzosuberone is a classic example of a Grignard reaction.[4]

Experimental Protocol: Synthesis of Amitriptyline from Dibenzosuberone

  • Grignard Reagent Formation: A Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is prepared from 3-(dimethylamino)propyl chloride and magnesium turnings in a dry ether solvent like tetrahydrofuran (THF).[4]

  • Grignard Reaction: A solution of dibenzosuberone in THF is added dropwise to the cooled Grignard reagent.[4][8] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of dibenzosuberone, forming a tertiary alcohol intermediate after an aqueous workup.

  • Dehydration: The resulting intermediate alcohol is dehydrated by heating with hydrochloric acid. This step eliminates a molecule of water and introduces the exocyclic double bond characteristic of amitriptyline.[4]

  • Purification: The final product is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.

G Dibenzosuberone Dibenzosuberone Tertiary Alcohol\nIntermediate Tertiary Alcohol Intermediate Dibenzosuberone->Tertiary Alcohol\nIntermediate 1. (CH₃)₂N(CH₂)₃MgCl (Grignard Reagent) 2. H₂O Workup Amitriptyline Amitriptyline Tertiary Alcohol\nIntermediate->Amitriptyline HCl, Heat (Dehydration) G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine (NE) 5HT Serotonin (5-HT) Vesicle Synaptic Vesicle Synaptic_Cleft_Pre Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release NET NET SERT SERT NE_Cleft NE 5HT_Cleft 5-HT NE_Cleft->NET Reuptake NE_Receptor Adrenergic Receptor NE_Cleft->NE_Receptor Binds 5HT_Cleft->SERT Reuptake 5HT_Receptor Serotonergic Receptor 5HT_Cleft->5HT_Receptor Binds Signal Signal NE_Receptor->Signal Signal Transduction 5HT_Receptor->Signal TCA Dibenzosuberone TCA (e.g., Amitriptyline) TCA->NET Blocks TCA->SERT Blocks

References

A Technical Guide to 2-Methoxy-dibenzosuberone and its Analogs as Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-dibenzosuberone and its structurally related analogs as precursors in the synthesis of pharmacologically active molecules. While direct, large-scale applications of this compound in the synthesis of major commercial drugs are not extensively documented in publicly available literature, the dibenzosuberone scaffold is a cornerstone in the development of several key therapeutics, particularly tricyclic antidepressants (TCAs). This document delves into the chemical properties of this compound, its synthesis, and, pivotally, examines the well-established synthetic pathways of its close analogs to provide a practical framework for researchers in drug discovery and development.

Core Compound Profile: this compound

This compound (CAS No: 17910-72-4) is a tricyclic ketone featuring a central seven-membered ring fused to two benzene rings, with a methoxy group substitution. Its rigid, three-dimensional structure is a key feature of the dibenzosuberone family, which has proven to be a valuable scaffold for interacting with various biological targets.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.

PropertyValueSource
CAS Number 17910-72-4
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.29 g/mol
IUPAC Name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Physical Form Yellow Solid
Purity ≥96% (typical)
Synthesis and Reactivity

The synthesis of dibenzosuberone derivatives can be achieved through various methods, often involving intramolecular cyclization reactions.[1] While specific high-yield syntheses for the 2-methoxy isomer are proprietary, the general approach often involves Friedel-Crafts type reactions or palladium-catalyzed dehydrogenation of the corresponding dibenzosuberone.[2] The ketone and methoxy functional groups serve as primary handles for further chemical modification to build more complex molecules.

Application of Structural Analogs in Drug Synthesis

Dibenzosuberone in Tricyclic Antidepressants

The unsubstituted dibenzosuberone core is a foundational precursor for several TCAs.[1] A common synthetic strategy involves the attachment of a side chain to the ketone group, followed by dehydration and/or reduction.

A pivotal reaction is the Grignard reaction, which attaches a dimethylaminopropyl functionality to the carbonyl carbon of the dibenzosuberone skeleton.[3] Subsequent dehydration yields the exocyclic double bond characteristic of drugs like amitriptyline.[3]

Precursor for Agomelatine: 7-Methoxy-1-tetralone

Agomelatine, a melatonergic antidepressant, is a prime example of a modern drug synthesized from a methoxy-substituted cyclic ketone precursor.[4][5] Although it is a naphthalene derivative and not a dibenzosuberone, its synthesis is highly relevant for understanding the pathways involving methoxy-aryl precursors. The most common and industrially viable starting material for agomelatine is 7-methoxy-1-tetralone .[4][6]

The synthesis of Agomelatine from 7-methoxy-1-tetralone involves several key transformations. A widely used route includes a Knoevenagel condensation, followed by aromatization, reduction, and acetylation to yield the final product, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[4][7]

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies and associated quantitative data for key synthetic transformations involving dibenzosuberone analogs.

Synthesis of Brominated Amitriptyline Analogs

The synthesis of 3,7- and 1,7-dibromo derivatives of amitriptyline demonstrates the modification of the dibenzosuberone core.[3]

Experimental Protocol: Grignard Reaction with Dibromodibenzosuberone [3]

  • A solution of N,N-dimethylamino-1-propyl-chloride is prepared in dry THF and dried over CaH₂.

  • The freshly prepared solution is added dropwise to magnesium turnings and a crystal of iodine in THF to initiate the Grignard reagent formation. The mixture is heated for 2 hours.

  • The Grignard reagent solution is cooled to 0 °C, and a solution of 3,7-dibromodibenzosuberone in THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 26 hours.

  • Workup involves pouring the mixture into a saturated sodium chloride solution and extracting with dichloromethane.

  • The product is purified by column chromatography on silica gel.

PrecursorProductYieldReference
3,7-Dibromodibenzosuberone3,7-Dibromo alcohol intermediate65%[3]
1,7-Dibromodibenzosuberone1,7-Dibromo alcohol intermediate32%[3]

Experimental Protocol: Dehydration to Dibromoamitriptyline [3]

  • The alcohol intermediate obtained from the Grignard reaction is stirred with 85% sulfuric acid at 4 °C for several hours.

  • The reaction mixture is slowly diluted with cold water, basified with sodium hydroxide, and extracted with dichloromethane.

  • The final product is purified from the organic extract.

PrecursorProductYieldReference
3,7-Dibromo alcohol intermediate3,7-Dibromoamitriptyline94%[3]
Synthesis of Agomelatine from 7-Methoxy-1-Tetralone

A common industrial synthesis of Agomelatine is a multi-step process starting from 7-methoxy-1-tetralone.[6][8]

Experimental Protocol: A Representative Multi-Step Synthesis [6]

  • Step 1 (Addition): 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of n-butyllithium to form 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.

  • Step 2 (Dehydrogenation/Aromatization): The intermediate is treated with a dehydrogenating agent like dichlorodicyanobenzoquinone (DDQ) in a solvent such as toluene at 50-150 °C for 4-20 hours to yield (7-methoxy-1-naphthyl)acetonitrile.

  • Step 3 (Reduction): The nitrile is reduced to the corresponding primary amine, (7-methoxy-1-naphthyl)ethylamine, using a reducing agent like lithium aluminum hydride in tetrahydrofuran at 0-60 °C for 5-24 hours.

  • Step 4 (Acetylation): The resulting amine is acetylated using acetyl chloride in the presence of a base like triethylamine at 0-25 °C for 1-5 hours to produce the final product, Agomelatine.

Starting MaterialFinal ProductOverall YieldReference
7-methoxy-1-tetraloneAgomelatineHighPatent literature suggests high overall yields suitable for industrial production.[6]

Visualization of Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate key synthetic workflows and the biological mechanism of action for drugs derived from these precursors.

General Synthetic Workflow for Dibenzosuberone Derivatives

This diagram outlines a generalized pathway for converting a functionalized dibenzosuberone precursor into a tricyclic antidepressant-like molecule.

G suberone Functionalized Dibenzosuberone (e.g., 2-Methoxy, Bromo) reaction1 Grignard Reaction suberone->reaction1 grignard Grignard Reagent (R-MgX) grignard->reaction1 intermediate Tertiary Alcohol Intermediate reaction1->intermediate Side Chain Addition reaction2 Dehydration (Acid Catalyst) intermediate->reaction2 drug Final Drug Molecule (e.g., Amitriptyline Analog) reaction2->drug Double Bond Formation

General workflow for TCA synthesis from a dibenzosuberone precursor.
Synthetic Pathway of Agomelatine

This workflow details the key stages in the synthesis of Agomelatine, a modern antidepressant, from its common precursor.

G start 7-Methoxy- 1-Tetralone step1 Addition of Acetonitrile start->step1 int1 Hydroxy- acetonitrile Intermediate step1->int1 step2 Dehydrogenation (Aromatization) int1->step2 int2 (7-Methoxy-1-naphthyl) acetonitrile step2->int2 step3 Reduction (LiAlH4) int2->step3 int3 (7-Methoxy-1-naphthyl) ethylamine step3->int3 step4 Acetylation (Acetyl Chloride) int3->step4 end Agomelatine step4->end

Key stages in the synthesis of Agomelatine.
Signaling Pathway of Agomelatine

Agomelatine exerts its antidepressant effects through a unique mechanism involving both melatonergic and serotonergic systems.[5]

G ago Agomelatine mt1 MT1 Receptor ago->mt1 Agonist mt2 MT2 Receptor ago->mt2 Agonist ht2c 5-HT2C Receptor ago->ht2c Antagonist effect1 Resynchronization of Circadian Rhythms mt1->effect1 mt2->effect1 effect2 Increase of Dopamine & Norepinephrine Release (in Frontal Cortex) ht2c->effect2 Inhibition of receptor leads to disinhibition of release outcome Antidepressant Effect effect1->outcome effect2->outcome

Mechanism of action for the antidepressant Agomelatine.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-dibenzosuberone, with the IUPAC name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic organic molecule belonging to the dibenzosuberone class of compounds. The dibenzosuberone scaffold is a core structural motif in a variety of biologically active molecules, most notably tricyclic antidepressants.[1] The introduction of a methoxy group at the 2-position can significantly influence the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow for its potential application in drug discovery.

Core Physicochemical Data

PropertyValueSource
IUPAC Name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one[2]
CAS Number 17910-72-4[2]
Molecular Formula C₁₆H₁₄O₂[2]
Molecular Weight 238.29 g/mol [2]
Physical Form Yellow Solid[2]
Melting Point Not Available-
Boiling Point Not Available-
Aqueous Solubility Not Available-
pKa (Predicted) Not Available-
logP (XLogP3) 3.6PubChem

Experimental Protocols

Given the absence of comprehensive experimental data for this compound, this section provides detailed, standardized protocols for the determination of its key physicochemical properties. These methods are broadly applicable to solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 10-20 °C per minute for a preliminary determination.

    • Once an approximate melting range is observed, the apparatus is allowed to cool.

    • A second sample is prepared, and the temperature is raised rapidly to within 15-20 °C of the approximate melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and distribution.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

logP (Octanol-Water Partition Coefficient) Determination

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and interaction with biological targets.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

  • Column and Mobile Phase: A C18 reversed-phase HPLC column is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known logP values. The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • logP Calculation: The retention time of this compound is used to calculate its capacity factor. The logP value is then determined by interpolating from the calibration curve.

Logical Workflow: Drug Discovery and Development

The dibenzosuberone scaffold is a well-established pharmacophore in medicinal chemistry. The following diagram illustrates a generalized workflow for the discovery and development of a new chemical entity (NCE) based on the this compound core, targeting, for example, neurological disorders.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Approval TargetID Target Identification and Validation HTS High-Throughput Screening TargetID->HTS Assay Development LeadGen Lead Generation (e.g., this compound derivatives) LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Hit-to-Lead HTS->LeadGen InVitro In Vitro Toxicology LeadOpt->InVitro InVivo In Vivo Efficacy and Safety InVitro->InVivo ADME ADME/Tox Profiling InVivo->ADME Formulation Formulation Development ADME->Formulation PhaseI Phase I (Safety) Formulation->PhaseI PhaseII Phase II (Efficacy & Dosing) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Approval FDA Review and Approval NDA->Approval

A generalized workflow for drug discovery and development.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals due to its structural relationship to known therapeutic agents. While a complete experimental physicochemical profile is not currently in the public domain, this guide provides the foundational knowledge of its known properties and detailed methodologies for determining the outstanding parameters. The outlined experimental protocols and the conceptual drug discovery workflow serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. Accurate characterization of its physicochemical properties is a critical first step in the rational design and development of novel drug candidates.

References

In Silico Prediction of 2-Methoxy-dibenzosuberone Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a hypothetical in silico study to predict the molecular targets of 2-Methoxy-dibenzosuberone. The methodologies and workflows described are based on established computational drug discovery and target identification approaches.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the application of computational tools for elucidating the mechanism of action of small molecules.

Introduction to this compound

This compound is a derivative of dibenzosuberone, a tricyclic compound.[4][5] Dibenzosuberone-containing molecules have been explored for various biological activities, including as tricyclic antidepressants.[4] The addition of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, affecting its binding affinity to targets, metabolic stability, and overall pharmacological profile.[6] Elucidating the molecular targets of this compound is crucial for understanding its potential therapeutic applications and off-target effects. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about the bioactivity of such compounds.[1][7]

Hypothetical In Silico Target Prediction Workflow

A multi-pronged in silico approach was designed to predict the targets of this compound. This workflow, depicted below, combines ligand-based and structure-based methods to enhance the reliability of the predictions. The consensus from multiple methods is often used to prioritize targets for experimental validation.[8][9]

In_Silico_Target_Prediction_Workflow cluster_input Input Molecule cluster_prediction Target Prediction Methodologies cluster_tools Computational Tools cluster_analysis Data Analysis and Prioritization cluster_output Output 2MDS This compound (SMILES/SDF) Ligand_Based Ligand-Based Prediction (Chemical Similarity) 2MDS->Ligand_Based 2D/3D Similarity Structure_Based Structure-Based Prediction (Reverse Docking) 2MDS->Structure_Based 3D Conformation SEA Similarity Ensemble Approach (SEA) Ligand_Based->SEA SwissTarget SwissTargetPrediction Ligand_Based->SwissTarget MolTarPred MolTarPred Ligand_Based->MolTarPred Docking Molecular Docking (e.g., AutoDock Vina) Structure_Based->Docking Target_List Generate Potential Target List SEA->Target_List SwissTarget->Target_List MolTarPred->Target_List Docking->Target_List Consensus_Scoring Consensus Scoring & Ranking Target_List->Consensus_Scoring Pathway_Analysis Pathway & Network Analysis (e.g., STRING, Cytoscape) Consensus_Scoring->Pathway_Analysis Hypotheses Hypothesized Targets for Experimental Validation Pathway_Analysis->Hypotheses

Figure 1: Hypothetical workflow for in silico target prediction of this compound.

Methodologies and Hypothetical Results

Ligand-Based Target Prediction

Ligand-based methods compare the query molecule to a database of known bioactive compounds. The principle is that structurally similar molecules are likely to have similar biological targets.

  • Input: The 2D structure of this compound is converted to a canonical SMILES string.

  • Tool Submission: The SMILES string is submitted to various web-based target prediction servers, such as SwissTargetPrediction, SEA (Similarity Ensemble Approach), and MolTarPred.[8][9]

  • Prediction Principle: These tools compare the input molecule's topology, fingerprints (e.g., ECFP4), or shape to their internal databases of known ligand-target interactions.[8][9]

  • Output: A ranked list of potential targets is generated based on a similarity score or probability.

The following table summarizes the hypothetical top-ranking potential targets for this compound from three different ligand-based prediction tools.

Target NameUniProt IDPrediction ToolScore/ProbabilityTarget Class
Mu-type opioid receptor P35372SwissTargetPrediction0.85 (Probability)GPCR
Mu-type opioid receptorP35372MolTarPred0.79 (Confidence)GPCR
Mu-type opioid receptorP35372SEA1.2e-8 (E-value)GPCR
5-hydroxytryptamine receptor 2A P28223SwissTargetPrediction0.72 (Probability)GPCR
5-hydroxytryptamine receptor 2AP28223MolTarPred0.68 (Confidence)GPCR
Sodium-dependent serotonin transporter P31645SwissTargetPrediction0.65 (Probability)Transporter
Sodium-dependent serotonin transporterP31645MolTarPred0.61 (Confidence)Transporter
Histamine H1 receptor P35367SwissTargetPrediction0.58 (Probability)GPCR
Cyclooxygenase-2 (COX-2) P35354MolTarPred0.55 (Confidence)Enzyme
Cyclooxygenase-2 (COX-2)P35354SEA5.4e-6 (E-value)Enzyme
Mitogen-activated protein kinase 14 (MAPK14/p38α) Q16539MolTarPred0.52 (Confidence)Kinase

Table 1: Hypothetical Ligand-Based Target Prediction Results for this compound.

Structure-Based Target Prediction (Reverse Docking)

In reverse docking, a single ligand is docked into the binding sites of a large collection of protein structures to identify those with high binding affinity.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Receptor Library: A library of human protein crystal structures is prepared. This can be a curated subset from the Protein Data Bank (PDB) focusing on druggable targets.

  • Molecular Docking: A docking program like AutoDock Vina is used to systematically place the ligand into the binding pocket of each receptor in the library.[10]

  • Scoring and Ranking: The binding affinity of the ligand for each receptor is calculated as a docking score (e.g., in kcal/mol). Targets are ranked based on the most favorable (most negative) scores.

The table below shows hypothetical binding affinities of this compound to the top-ranked targets identified through a reverse docking screen.

Target NamePDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Mu-type opioid receptor 4DKL-9.8Asp147, Tyr326, His54
Cyclooxygenase-2 (COX-2) 5IKR-9.2Arg120, Tyr355, Ser530
5-hydroxytryptamine receptor 2A 6A93-8.9Asp155, Ser242, Phe340
Mitogen-activated protein kinase 14 (MAPK14/p38α) 3HEC-8.5Lys53, Met109, Asp168
Sodium-dependent serotonin transporter 5I6X-8.1Asp98, Tyr176, Phe335

Table 2: Hypothetical Structure-Based Target Prediction Results for this compound.

Consensus Analysis and Pathway Visualization

By combining the results from both ligand-based and structure-based approaches, a consensus list of high-confidence targets can be generated. The Mu-type opioid receptor, 5-HT2A receptor, and COX-2 appear as strong hypothetical targets based on our simulated data.

The potential involvement of this compound in the MAPK signaling pathway, as suggested by the prediction of MAPK14 as a target, warrants further investigation.[11] A simplified diagram of this pathway is presented below.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Inflammation, Apoptosis) ERK->Cellular_Response Stress_Signal Stress Signal (e.g., Cytokines) ASK1 ASK1 Stress_Signal->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK (MAPK14) MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Transcription_Factors->Cellular_Response 2MDS This compound 2MDS->p38_MAPK Inhibition

Figure 2: Potential inhibition of the p38 MAPK signaling pathway by this compound.

Similarly, the predicted interaction with the Mu-type opioid receptor suggests a potential role in analgesia or other CNS-related effects.

Opioid_Receptor_Signaling 2MDS This compound MOR Mu-Opioid Receptor (GPCR) 2MDS->MOR Agonist? Gi_Go Gi/Go Protein MOR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Ion_Channels Ion Channels Gi_Go->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel ↓ Ca2+ influx Ion_Channels->Ca_Channel K_Channel ↑ K+ efflux Ion_Channels->K_Channel Ca_Channel->Analgesia K_Channel->Analgesia

Figure 3: Hypothetical agonistic activity of this compound at the Mu-opioid receptor.

Conclusion and Future Directions

This in-depth technical guide outlines a hypothetical yet plausible in silico investigation to predict the biological targets of this compound. The computational analysis suggests that this compound may interact with targets in the central nervous system, such as the Mu-type opioid receptor and the 5-HT2A receptor, as well as enzymes involved in inflammation like COX-2 and MAPK14.

These in silico predictions provide a strong foundation for subsequent experimental validation. Future work should focus on in vitro binding assays and functional assays to confirm the interactions with the high-confidence predicted targets. For instance, radioligand binding assays could determine the binding affinity (Ki) of this compound for the mu-opioid receptor.[12] Furthermore, cell-based assays could be employed to assess its functional activity (e.g., agonist or antagonist) at these receptors and its inhibitory effect on predicted enzyme targets. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.[3][13]

References

The Dibenzosuberone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzosuberone scaffold, a tricyclic framework consisting of two benzene rings fused to a central seven-membered ring, has long been a cornerstone in medicinal chemistry. Its unique conformational flexibility and amenability to chemical modification have established it as a "privileged scaffold" – a molecular structure capable of providing ligands for diverse biological targets. This technical guide provides a comprehensive review of the dibenzosuberone core, detailing its synthesis, diverse biological activities, and the underlying mechanisms of action.

Synthesis of the Dibenzosuberone Core and Its Derivatives

The classical synthesis of the dibenzosuberone core typically involves an intramolecular Friedel-Crafts acylation of a 2-phenethylbenzoic acid derivative.[1][2] This versatile approach allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships (SAR).

A general synthetic workflow is depicted below:

G A 2-Phenethylbenzoic Acid B Acid Chloride Formation (e.g., SOCl2) A->B C Intramolecular Friedel-Crafts Acylation (e.g., AlCl3, PPA) B->C D Dibenzosuberone Core C->D E Functional Group Interconversion D->E F Diverse Dibenzosuberone Derivatives E->F G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle 5-HT Serotonin Vesicle->5-HT NE Norepinephrine Vesicle->NE SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Dibenzosuberone_TCA Dibenzosuberone TCA Dibenzosuberone_TCA->SERT Inhibition Dibenzosuberone_TCA->NET Inhibition Signal_Transduction Signal Transduction & Neuronal Response 5-HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Beta_Catenin->Transcription Destruction_Complex->Beta_Catenin Degradation Dibenzosuberone_Anticancer Dibenzosuberone Derivative Dibenzosuberone_Anticancer->PI3K Inhibition? Dibenzosuberone_Anticancer->Akt Inhibition? Dibenzosuberone_Anticancer->Beta_Catenin Modulation?

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-dibenzosuberone is a tricyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its rigid dibenzo[a,d]cycloheptene framework is a common scaffold in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The outlined procedure is based on a well-established multi-step synthetic route commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

  • Condensation: Phthalic anhydride and 3-methoxyphenylacetic acid undergo a condensation reaction to form (3-methoxybenzal)phthalide.

  • Reduction: The resulting phthalide is hydrogenated to yield 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid.

  • Intramolecular Cyclization: The benzoic acid derivative is then cyclized using a dehydrating agent to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (3-methoxybenzal)phthalide

A mixture of phthalic anhydride (89.6 g, 0.605 mol), 3-methoxyphenylacetic acid (100.5 g, 0.605 mol), and freshly fused sodium acetate (3.0 g) is heated to 255°C for 1 hour under a Dean-Stark apparatus to remove the water formed during the reaction.[1] The resulting orange melt is carefully poured onto a heat-resistant surface, such as aluminum foil, and allowed to solidify upon cooling.[1] The crude solid is then recrystallized from absolute ethanol (2500 ml) to yield (3-methoxybenzal)phthalide as a yellow solid.[1]

Step 2: Synthesis of 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid

The (3-methoxybenzal)phthalide (111.5 g, 0.441 mol) obtained from the previous step is dissolved in absolute ethanol (3000 ml).[1] To this solution, Raney nickel (approximately 6 tablespoons) is added as a catalyst for hydrogenation.[1] The reaction mixture is then subjected to hydrogenation at 25°C under a pressure of 40 psi until the reaction is complete.[1] The catalyst is subsequently removed by filtration through a pad of Celite or a similar filter aid.[1] The filtrate is concentrated under reduced pressure to remove the solvent. The oily residue is slurried with methylene chloride (1000 ml) and extracted with a saturated aqueous solution of sodium bicarbonate (3 x 500 ml).[1] The combined basic aqueous extracts are warmed on a steam bath to remove any residual methylene chloride and then filtered. The filtrate is acidified with 6 N hydrochloric acid to precipitate the product. The resulting white solid, 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid, is collected by filtration.[1]

Step 3: Synthesis of this compound

The 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid (70.9 g, 0.276 mol) is treated with polyphosphoric acid (437 g) and the mixture is heated to 100°C for 2 hours.[1] After the reaction is complete, the mixture is hydrolyzed by carefully pouring it into ice water. The aqueous phase is then extracted with diethyl ether (3 x 300 ml).[1] The combined ethereal extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 150 ml) and water (2 x 150 ml).[1] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. Treatment of the residue with diethyl ether affords this compound as a light yellow solid.[1]

Data Presentation

StepProductStarting MaterialsReagents & SolventsReaction ConditionsYieldMelting Point (°C)
1(3-methoxybenzal)phthalidePhthalic anhydride, 3-methoxyphenylacetic acidSodium acetate, Absolute ethanol255°C, 1 hour73%119-123
22-[2-(3-methoxyphenyl)-ethyl]benzoic acid(3-methoxybenzal)phthalideRaney nickel, Absolute ethanol, Methylene chloride, Sodium bicarbonate (aq), Hydrochloric acid (6N)25°C, 40 psi63%119-122
3This compound2-[2-(3-methoxyphenyl)-ethyl]benzoic acidPolyphosphoric acid, Diethyl ether, Sodium bicarbonate (aq)100°C, 2 hours92%74-76

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Intramolecular Cyclization start_mats_1 Phthalic Anhydride & 3-Methoxyphenylacetic Acid product_1 (3-methoxybenzal)phthalide start_mats_1->product_1 255°C, 1h reagent_1 Sodium Acetate reagent_1->product_1 product_2 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid product_1->product_2 25°C reagent_2 Raney Nickel, H₂ (40 psi) reagent_2->product_2 final_product This compound product_2->final_product 100°C, 2h reagent_3 Polyphosphoric Acid reagent_3->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship A Phthalic Anhydride C (3-methoxybenzal)phthalide A->C Condensation B 3-Methoxyphenylacetic Acid B->C D 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid C->D Reduction E This compound D->E Intramolecular Cyclization

Caption: Logical flow of the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-dibenzosuberone is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices, such as plasma, serum, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols based on established analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which are anticipated to be suitable for the quantification of this compound. While specific validated methods for this compound are not widely published, the following protocols for analogous compounds can serve as a robust starting point for method development and validation.

Analytical Approaches

The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and wide dynamic range.[2] It is particularly well-suited for non-volatile and thermally labile compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for quantifying compounds with a chromophore.[3][4] Its sensitivity may be lower than MS detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the analyte.[5][6]

Data Presentation: Expected Quantitative Parameters

Method validation is essential to ensure the reliability of the analytical data. The following table summarizes key quantitative parameters that should be evaluated during the validation of an analytical method for this compound. The expected ranges are based on typical values for small molecule drug quantification assays.

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99[7]
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10; Within 20% of nominal value[7]
Precision (%RSD) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Intra-day & Inter-day: < 15% (< 20% at LOQ)[8]
Accuracy (%Bias) The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal value (±20% at LOQ)[8]
Recovery (%) The efficiency of the sample preparation process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be minimized and assessed
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Assessed under various storage and handling conditions

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a general procedure for the quantification of a small molecule drug in a biological matrix, which will require optimization for this compound.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase)

  • Human plasma (blank)

  • Reagents for sample preparation (e.g., protein precipitation solvent, liquid-liquid extraction solvents, or solid-phase extraction cartridges)

2. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

3. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high).

4. Sample Preparation (Choose one of the following methods)

  • a) Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • b) Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma sample, add the internal standard.

    • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[8]

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • c) Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample (pre-treated as necessary) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and IS with a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

5. LC-MS/MS Conditions (To be optimized)

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI or APCI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by infusion.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

  • Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.

Protocol 2: HPLC-UV Quantification of this compound in a Pharmaceutical Formulation

This protocol is suitable for the quantification of this compound in dosage forms like tablets or capsules.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid or other suitable buffer components

  • Pharmaceutical formulation containing this compound

2. Instrumentation

  • An HPLC system equipped with a UV-Vis detector.

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (or empty the contents of capsules).

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the active ingredient.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions (To be optimized)

  • LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water with a buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (likely in the range of 200-400 nm).

5. Data Analysis

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the sample solution from the calibration curve and determine the amount per dosage unit.

Visualizations

Signaling Pathways and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Biological or Pharmaceutical Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., C18 Cartridge) start->spe evaporation Evaporation & Reconstitution protein_precipitation->evaporation lle->evaporation spe->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc Inject Sample msms MS/MS Detection (MRM Mode) hplc->msms uv UV Detection hplc->uv data_analysis Data Analysis & Quantification msms->data_analysis uv->data_analysis

Caption: General workflow for sample preparation and analysis.

validation_parameters method_validation Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness stability Stability method_validation->stability

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for 2-Methoxy-dibenzosuberone in Antidepressant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methoxy-dibenzosuberone is an investigational compound. The data presented herein are hypothetical and for illustrative purposes, designed to guide the experimental evaluation of novel compounds based on the dibenzosuberone scaffold. Methodologies are based on established preclinical protocols for antidepressant drug discovery.

Introduction

The dibenzosuberone scaffold is a core structural component of several clinically effective tricyclic antidepressants (TCAs).[1][2] These agents have historically been a cornerstone in the management of major depressive disorder. TCAs primarily function by inhibiting the reuptake of key monoamine neurotransmitters, such as serotonin and norepinephrine, in the synaptic cleft.[3] The introduction of a methoxy (-OCH₃) group to a pharmacologically active core can significantly influence its properties, including binding affinity, selectivity, metabolic stability, and blood-brain barrier permeability.[4][5][6] The strategic placement of a methoxy group on the dibenzosuberone ring, creating this compound, represents a rational design approach aimed at potentially refining the pharmacological profile of this established antidepressant scaffold.

These application notes provide a hypothesized pharmacological profile for this compound and detail the essential experimental protocols required for its evaluation as a potential antidepressant agent.

Hypothesized Mechanism of Action

Based on its structural similarity to TCAs, this compound is postulated to exert its antidepressant effects primarily by acting as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] By blocking these transporters, the compound would increase the synaptic concentrations of serotonin and norepinephrine, key neurotransmitters implicated in mood regulation. The 2-methoxy substitution may modulate the potency and selectivity for these transporters compared to older TCAs, potentially leading to an improved efficacy or side-effect profile. An essential part of the preclinical evaluation is to also assess its activity at the dopamine transporter (DAT) and its potential for off-target effects, such as monoamine oxidase (MAO) inhibition.

Data Presentation: Hypothesized Pharmacological Profile

The following tables summarize the expected results from key in vitro and in vivo assays for this compound, benchmarked against the well-characterized TCA, Amitriptyline.

Table 1: In Vitro Monoamine Transporter Inhibition This table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of this compound in inhibiting the major monoamine transporters.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT/NET Selectivity Ratio
This compound12.525.2> 10000.5
Amitriptyline20.145.5> 15000.44

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition This table shows the hypothesized inhibitory activity against the two major MAO isoforms to assess potential for off-target effects.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
This compound> 50> 50
Clorgyline (Control)0.0115.2
Selegiline (Control)8.50.02

Table 3: In Vivo Antidepressant-Like Efficacy in Mice This table summarizes the expected outcomes from two standard behavioral models of depression, the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][8][9][10] Data are presented as the mean percentage reduction in immobility time compared to vehicle-treated controls.

CompoundDose (mg/kg, i.p.)Forced Swim Test (% Reduction in Immobility)Tail Suspension Test (% Reduction in Immobility)
This compound1045%52%
This compound2065%70%
Amitriptyline (Control)1055%60%

Experimental Protocols

Protocol 1: Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of the test compound for SERT, NET, and DAT using membranes from cells expressing the respective human transporters.[11][12][13]

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.[14][15][16]

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).[11][12]

  • Non-specific binding controls: Fluoxetine (SERT), Desipramine (NET), Cocaine (DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL Assay Buffer + 25 µL radioligand + 200 µL membrane preparation.

    • Non-specific Binding: 25 µL non-specific control (e.g., 10 µM Desipramine) + 25 µL radioligand + 200 µL membrane preparation.

    • Test Compound: 25 µL test compound dilution + 25 µL radioligand + 200 µL membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the specific transporter protocol.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer.[11]

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine IC₅₀ values by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol assesses the inhibitory potential of the test compound against recombinant human MAO-A and MAO-B enzymes.[17][18][19][20]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Substrate: Kynuramine (a substrate for both isoforms).

  • Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

  • Detection Reagents: Horseradish peroxidase (HRP), Amplex® Red.

  • Black, 96-well microplate and a fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, test compound dilutions, and control inhibitors in MAO Assay Buffer. Prepare a detection cocktail containing HRP and Amplex® Red.

  • Assay Setup: To each well of a black 96-well plate, add:

    • 50 µL of MAO Assay Buffer.

    • 10 µL of test compound dilution or control inhibitor.

    • 20 µL of MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the kynuramine substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate IC₅₀ values using non-linear regression.

Protocol 3: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant efficacy.[7][9][21][22]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound (this compound) and vehicle control.

  • Transparent cylindrical tanks (20 cm diameter, 30 cm height).

  • Water maintained at 23-25°C, filled to a depth of 15 cm.

  • Video recording system.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into an individual water-filled cylinder. The test duration is 6 minutes.[7]

  • Recording: Video record the entire 6-minute session for later analysis.

  • Post-Test Care: After the test, remove the mice, dry them with a towel, and place them in a warmed holding cage before returning them to their home cage.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.[7] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treated and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 4: Tail Suspension Test (TST) in Mice

The TST is another primary screening tool for assessing antidepressant-like activity.[8][10][23][24]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound and vehicle control.

  • Suspension box or a horizontal bar from which to suspend the mice.

  • Adhesive tape.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes prior to the test.

  • Suspension: Suspend each mouse individually by its tail using adhesive tape. The tape should be attached approximately 1 cm from the tip of the tail and secured to the suspension bar. The mouse's body should hang approximately 50 cm above the floor.

  • Test Duration: The test lasts for 6 minutes.[8][23]

  • Recording and Scoring: Video record the session. A trained observer, blind to the treatment groups, scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Calculate the mean immobility time for each group and analyze for statistically significant differences.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron subst Monoamine Precursors ma 5-HT / NE (Serotonin / Norepinephrine) subst->ma vesicle Vesicle ma->vesicle ma_syn 5-HT / NE vesicle->ma_syn Release sert_net SERT / NET (Transporters) ma_syn->sert_net Reuptake receptor Postsynaptic Receptors ma_syn->receptor Binding drug 2-Methoxy- dibenzosuberone drug->sert_net Inhibition signal Downstream Signaling (Mood Regulation) receptor->signal

Caption: Hypothesized mechanism of this compound at the synapse.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Testing cluster_safety Safety & Toxicology compound Compound Synthesis (this compound) transporter_assay Monoamine Transporter Binding Assays (SERT, NET, DAT) compound->transporter_assay Primary Screening mao_assay Off-Target Screening (MAO-A / MAO-B Assays) transporter_assay->mao_assay Selectivity Profiling pk_studies Pharmacokinetic Studies (PK/PD) mao_assay->pk_studies Advance to In Vivo behavioral_assays Efficacy Models (Forced Swim Test, Tail Suspension Test) pk_studies->behavioral_assays Evaluate Efficacy tox_studies Acute & Chronic Toxicity Studies behavioral_assays->tox_studies Safety Assessment lead_opt Lead Optimization or Preclinical Candidate Selection tox_studies->lead_opt

Caption: Preclinical workflow for antidepressant drug discovery.

References

Application of 2-Methoxy-Substituted Compounds in Cancer Cell Lines: A Focus on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Data Presentation: Quantitative Analysis of DMC Efficacy

The inhibitory effects of DMC on the proliferation of various human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data below summarizes the IC50 values of DMC in different cervical and hepatocellular carcinoma cell lines.

Cell LineCancer TypeIC50 (µM)Reference
C-33ACervical Cancer15.76 ± 1.49[1]
HeLaCervical Cancer10.05 ± 0.22[1]
SiHaCervical Cancer18.31 ± 3.10[1]
BEL-7402/5-FUHepatocellular Carcinoma (5-FU resistant)Not explicitly stated, but potent cytotoxicity reported.[2]

Mechanism of Action

DMC has been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells through multiple mechanisms:

  • Induction of Apoptosis: DMC triggers programmed cell death, which is characterized by an increase in DNA damage.[1] The apoptotic mechanism is primarily mediated through the mitochondria-dependent pathway.[2] This is further supported by the observation that DMC treatment leads to a significant increase in apoptotic cell death compared to untreated cells.[1]

  • Cell Cycle Arrest: Treatment with DMC leads to an accumulation of cells in a specific phase of the cell cycle. In HeLa cervical cancer cells, an increase in the number of cells in the G0/G1 phase was observed.[1] Similarly, in BEL-7402/5-FU hepatocellular carcinoma cells, DMC induced G1 cell cycle arrest.[2] This arrest is mediated by the downregulation of key cell cycle proteins, including cyclin D1 and CDK4.[2]

  • Modulation of Signaling Pathways: The anticancer effects of DMC are linked to its ability to modulate critical signaling pathways. In 5-FU-resistant hepatocellular carcinoma cells, DMC was found to suppress the PI3K/AKT signaling axis.[2] This suppression, in turn, leads to an increase in p53 levels and inhibition of NF-κB nuclear localization, ultimately contributing to apoptosis and cell cycle arrest.[2]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer effects of DMC.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DMC on cancer cells.

  • Materials:

    • DMC stock solution (dissolved in DMSO)

    • Cancer cell lines (e.g., HeLa, C-33A, SiHa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of DMC in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the DMC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of DMC on cell cycle distribution.

  • Materials:

    • DMC

    • Cancer cell lines

    • 6-well plates

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of DMC for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting and quantifying apoptosis induced by DMC.

  • Materials:

    • DMC

    • Cancer cell lines

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with DMC for the desired time.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate the signaling pathways affected by DMC and a general experimental workflow.

G cluster_0 DMC Treatment cluster_1 Signaling Cascade cluster_2 Cellular Outcomes DMC 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) PI3K PI3K DMC->PI3K Inhibits p53 p53 DMC->p53 Increases AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Apoptosis Apoptosis NFkB->Apoptosis Inhibits p53->Apoptosis Induces G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Induces

Caption: Signaling pathway of DMC in cancer cells.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis Cell_Culture Cancer Cell Culture DMC_Treatment DMC Treatment (Varying Concentrations) Cell_Culture->DMC_Treatment MTT_Assay Cell Viability Assay (MTT) DMC_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry MTT_Assay->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Western_Blot Western Blot Flow_Cytometry->Western_Blot Protein_Expression Protein Expression Analysis (e.g., p53, AKT, Cyclin D1) Western_Blot->Protein_Expression

Caption: Experimental workflow for DMC anticancer assessment.

References

Application Notes: Functionalization of Dibenzosuberone via Grignard Reaction for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzosuberone and its derivatives are crucial scaffolds in medicinal chemistry, forming the core structure of many tricyclic antidepressants (TCAs) and other biologically active compounds.[1][2][3][4] The functionalization of the dibenzosuberone core at the C5 carbonyl position is a key strategy for the synthesis of novel therapeutic agents. The Grignard reaction, a powerful and versatile carbon-carbon bond-forming method, is extensively employed for this purpose.[5] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of dibenzosuberone, yielding a tertiary alcohol.[5][6] This intermediate serves as a versatile precursor for a wide range of derivatives with potential applications in drug discovery and development.[6]

Mechanism and Application

The Grignard reaction with dibenzosuberone proceeds via the nucleophilic attack of the carbanion-like component of the Grignard reagent on the carbonyl carbon. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to afford the tertiary alcohol.[6] This transformation allows for the introduction of a diverse array of alkyl, aryl, and other organic moieties at the C5 position, enabling the systematic exploration of the structure-activity relationship (SAR) of dibenzosuberone-based compounds. A notable application is in the synthesis of precursors to drugs like Amitriptyline, a widely prescribed TCA.[4][7][8]

Challenges and Optimization

Despite its utility, the Grignard reaction with dibenzosuberone can be prone to side reactions, leading to impurities. Common side products include Wurtz coupling products from the organohalide, reduction of the ketone to a secondary alcohol, and enolization of the ketone, which regenerates the starting material upon workup.[9] To mitigate these issues and improve the yield of the desired tertiary alcohol, several optimization strategies can be employed:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent towards the carbonyl carbon, suppressing enolization.[9]

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) can favor the desired nucleophilic addition over competing side reactions.[9]

  • "Turbo-Grignard" Reagents: The use of lithium chloride (LiCl) to form a more reactive "Turbo-Grignard" reagent can help overcome the kinetic barrier to addition with sterically hindered ketones.[9]

Data Presentation

The following tables summarize quantitative data for typical Grignard reactions involving dibenzosuberone and its derivatives.

Table 1: Grignard Reaction for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol [5]

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equivalents
5H-dibenzo[a,d]cyclohepten-5-one206.2410.0 g1.0
Methylmagnesium bromide (3.0 M in diethyl ether)-17.8 mL1.1
Anhydrous Diethyl Ether74.12150 mL-
Saturated NH₄Cl solution-50 mL-
Reaction Conditions
Reaction Time-2-3 hours-
Reaction Temperature-0 °C to room temperature-
Product Information
Product5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol
Molar Mass ( g/mol )222.28
Theoretical Yield10.78 g
Typical Yield Range80-90%

Table 2: Grignard Reaction with Brominated Dibenzosuberone Derivatives [7][10]

Starting MaterialGrignard ReagentProductYield
3,7-dibromodibenzosuberone3-dimethylamino-1-propylmagnesium chloride3,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene65%
1,7-dibromodibenzosuberone3-dimethylamino-1-propylmagnesium chloride1,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene32%

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction [5]

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (48.5 mmol) of 5H-dibenzo[a,d]cyclohepten-5-one. Dissolve the ketone in 100 mL of anhydrous diethyl ether. Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Grignard Reagent Addition: Transfer 17.8 mL (53.4 mmol, 1.1 equivalents) of the 3.0 M methylmagnesium bromide solution in diethyl ether to a dropping funnel. Add the Grignard reagent dropwise to the cooled solution of dibenzosuberone over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Reaction Quenching and Workup: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. Stir the mixture vigorously for 15-20 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine all the organic layers and wash them with 50 mL of brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for Grignard Reaction with a Dibenzosuberone Derivative and Subsequent Dehydration [4][7][10]

Materials:

  • Dibenzosuberone derivative (e.g., 3,7-dibromodibenzosuberone)

  • Organohalide (e.g., N,N-dimethylamino-1-propyl-chloride)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, for initiation)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 85% Sulfuric acid

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (0.51 g) and a crystal of iodine in a flame-dried flask under an inert atmosphere.[10]

    • Add a small amount of anhydrous THF to cover the magnesium.[10]

    • Prepare a solution of the organohalide (e.g., freshly prepared N,N-dimethylamino-1-propyl-chloride, 2.5 g) in dry THF (20 mL).[10]

    • Add a small portion of the organohalide solution to the magnesium suspension to initiate the reaction.

    • Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, heat the mixture with stirring for 2 hours to ensure complete formation of the Grignard reagent.[10]

  • Reaction with Dibenzosuberone Derivative:

    • Dissolve the dibenzosuberone derivative (e.g., 3,7-dibromodibenzosuberone, 3.66 g) in anhydrous THF (50 mL) in a separate flask under an inert atmosphere.[10]

    • Cool the dibenzosuberone solution to 0 °C in an ice bath.[10]

    • Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a cannula or dropping funnel.[10]

    • Allow the reaction mixture to stir at room temperature overnight.[10]

  • Workup and Isolation of the Tertiary Alcohol:

    • Quench the reaction by pouring it into a saturated solution of sodium chloride.[10]

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).[10]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.[10]

    • Purify the product by column chromatography on silica gel.[10]

  • Dehydration to the Alkene:

    • Dissolve the purified tertiary alcohol (0.2 g) in 85% sulfuric acid (20 mL) and stir for 3 hours at 4 °C.[4]

    • Slowly dilute the reaction mixture with cold water, make it alkaline with sodium hydroxide, and extract with dichloromethane (3 x 30 mL).[4]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dehydrated product.[4]

Visualizations

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start grignard_prep Prepare Grignard Reagent (e.g., MeMgBr) start->grignard_prep dbs_prep Dissolve Dibenzosuberone in Anhydrous Ether start->dbs_prep add_grignard Add Grignard Reagent Dropwise at 0°C grignard_prep->add_grignard cool_dbs Cool Dibenzosuberone Solution to 0°C dbs_prep->cool_dbs cool_dbs->add_grignard warm_rt Warm to Room Temperature & Stir add_grignard->warm_rt quench Quench with Saturated Aqueous NH4Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product (Recrystallization or Chromatography) dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the Grignard functionalization of dibenzosuberone.

Drug_Development_Logic cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_optimization Lead Optimization dbs Dibenzosuberone (Starting Material) grignard Grignard Reaction (Functionalization) dbs->grignard library Library of C5-Functionalized Dibenzosuberone Derivatives grignard->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->grignard Iterative Synthesis lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: Logical workflow for drug development using dibenzosuberone functionalization.

References

Application Notes and Protocols for High-Throughput Screening of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-dibenzosuberone is a derivative of the dibenzosuberone scaffold, a core structure found in various biologically active compounds. Dibenzosuberone derivatives have been investigated for a range of therapeutic applications, including as tricyclic antidepressants and p38 MAP kinase inhibitors.[1][2] Given its structural similarity to other bioactive molecules, this compound is a compelling candidate for high-throughput screening (HTS) to identify and characterize its potential biological activities. The methoxy group, prevalent in many natural and synthetic drugs, can significantly influence a molecule's binding affinity, physicochemical properties, and metabolic stability.[3]

These application notes provide detailed protocols for a selection of HTS assays suitable for screening this compound against common drug target classes, including G-Protein Coupled Receptors (GPCRs), ion channels, and tubulin. The choice of these targets is guided by the known activities of structurally related compounds.[1][4] The successful implementation of HTS is a multidisciplinary effort, requiring careful assay design and validation to ensure robust and biologically relevant results.[5]

G-Protein Coupled Receptor (GPCR) Activation Assays

GPCRs represent a major class of drug targets, with over 30% of FDA-approved drugs acting on them.[6] HTS assays for GPCRs are crucial for identifying new ligands.[7] Cell-based assays that measure changes in second messenger concentrations, such as calcium (Ca2+) or cyclic AMP (cAMP), upon GPCR activation are widely used.[6][8]

Application Note: Calcium Flux Assay for Gq-Coupled GPCRs

This assay is designed to identify compounds that modulate the activity of Gq-coupled GPCRs by measuring changes in intracellular calcium levels. Upon activation, Gq-coupled receptors stimulate phospholipase C, leading to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.

Experimental Workflow Diagram

Gq_Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed cells expressing the target GPCR into 384-well plates prep2 Incubate overnight prep1->prep2 assay1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep2->assay1 assay2 Add this compound or control compounds assay1->assay2 assay3 Measure fluorescence intensity kinetically using a plate reader (e.g., FLIPR) assay2->assay3 analysis1 Calculate the change in fluorescence (ΔF/F) assay3->analysis1 analysis2 Generate dose-response curves and determine EC50/IC50 values analysis1->analysis2

Caption: Workflow for a fluorescence-based calcium flux HTS assay.

Protocol: Calcium Flux Assay

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target Gq-coupled GPCR.

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (to prevent dye leakage).

  • 384-well black, clear-bottom microplates.

  • This compound compound library.

  • Known agonist and antagonist for the target GPCR (positive controls).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR®).[9]

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay medium. Aspirate the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in assay medium.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Use the instrument's liquid handler to add the compounds to the wells.

  • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the calcium mobilization peak.

  • For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration.

Data Presentation

CompoundConcentration (µM)Max Fluorescence Change (ΔF/F)EC50/IC50 (µM)
Agonist Control 13.5 ± 0.20.15
Antagonist Control 100.1 ± 0.05 (in presence of agonist)1.2
This compound 0.1Experimental ValueCalculated Value
1Experimental Value
10Experimental Value

Ion Channel Modulation Assays

Ion channels are critical drug targets, and their malfunction is implicated in numerous diseases.[10][11] HTS technologies for ion channels include fluorescence-based assays and automated electrophysiology.[9][10] Fluorescence-based assays using ion-specific or voltage-sensitive dyes are well-suited for primary screening.[11][12]

Application Note: Thallium Flux Assay for Potassium Channels

This assay is a common fluorescence-based HTS method to identify modulators of potassium (K+) channels. It utilizes the fact that thallium ions (Tl+) can pass through K+ channels and can be detected by a Tl+-sensitive fluorescent dye, providing a surrogate measure of K+ channel activity.[13]

Signaling Pathway Diagram

Thallium_Flux_Assay cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space K_channel Potassium Channel Dye Tl+-sensitive Dye (e.g., FluxOR™) K_channel->Dye Tl+ enters cell Fluorescence Fluorescence Signal Dye->Fluorescence Binds Tl_ion Thallium (Tl+) Tl_ion->K_channel Influx Compound This compound Compound->K_channel Modulates

Caption: Principle of the thallium flux assay for potassium channels.

Protocol: Thallium Flux Assay

Materials:

  • CHO cells (or other suitable host cells) stably expressing the target potassium channel.

  • Assay Buffer: Chloride-free buffer (e.g., replacing NaCl with Na-gluconate).

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).

  • Stimulus Buffer: Assay buffer containing thallium sulfate.

  • 384-well black, clear-bottom microplates.

  • This compound compound library.

  • Known channel opener and blocker (positive controls).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating: Plate cells in 384-well plates and incubate overnight.

  • Compound Pre-incubation: Remove culture medium and add Assay Buffer containing the test compounds (this compound) or controls. Incubate for 15-30 minutes at room temperature.

  • Dye Loading: Add the thallium-sensitive dye to all wells and incubate as per the manufacturer's instructions (typically 60-90 minutes at room temperature).

  • Thallium Flux Measurement:

  • Place the plate in the fluorescence plate reader and begin kinetic measurement (e.g., excitation ~485 nm, emission ~525 nm).

  • After establishing a baseline, use the instrument's liquid handler to add the Stimulus Buffer containing thallium sulfate.

  • Continue recording fluorescence for 1-2 minutes to measure the rate of thallium influx.

  • The rate of fluorescence increase is proportional to the activity of the potassium channel.

Data Presentation

CompoundConcentration (µM)Rate of Tl+ Influx (RFU/s)% Activity (vs. Control)IC50 / EC50 (µM)
Channel Opener 10150.5 ± 12.1100% (defined)2.5
Channel Blocker 105.2 ± 1.83.5%0.8
This compound 0.1Experimental ValueCalculated ValueCalculated Value
1Experimental ValueCalculated Value
10Experimental ValueCalculated Value

Tubulin Polymerization Assay

Microtubules are dynamic polymers essential for cell division and structure, making them a key target for anti-cancer drugs.[14] The anti-cancer agent 2-Methoxyestradiol, which shares a methoxy functional group, is known to exert its effects through microtubule depolymerization.[4] Fluorescence-based assays provide a sensitive and high-throughput method to screen for compounds that interfere with tubulin polymerization.[14][15]

Application Note: Fluorescence-Based Tubulin Polymerization Assay

This biochemical assay measures the effect of compounds on the in vitro polymerization of purified tubulin. It uses a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence.[14][16] This allows for the real-time monitoring of microtubule formation and the identification of both polymerization inhibitors and enhancers.[15]

Experimental Workflow Diagram

Tubulin_Polymerization_Workflow cluster_setup Reaction Setup cluster_incubation Polymerization & Measurement cluster_analysis Data Analysis setup1 Prepare reaction mix: Purified tubulin, GTP, DAPI, and assay buffer setup3 Add reaction mix to plate setup1->setup3 setup2 Add this compound or control compounds (e.g., Paclitaxel, Vinblastine) to a 384-well plate setup2->setup3 inc1 Incubate plate at 37°C setup3->inc1 inc2 Monitor fluorescence increase over time (e.g., 60 min) using a plate reader inc1->inc2 analysis1 Plot fluorescence vs. time to generate polymerization curves inc2->analysis1 analysis2 Calculate Vmax and plateau fluorescence to determine % inhibition or promotion analysis1->analysis2

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Protocol: Tubulin Polymerization Assay

Materials:

  • Lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain).[16][17]

  • Tubulin General Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[16]

  • GTP solution (100 mM).

  • DAPI (4',6-diamidino-2-phenylindole) fluorescent reporter.

  • Glycerol (as a polymerization enhancer).[16]

  • 384-well black microplates.

  • This compound compound library.

  • Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls.

  • Fluorescence plate reader with temperature control (37°C) and kinetic reading capability.

Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin in General Polymerization Buffer to a final concentration of 2 mg/mL. Prepare a master mix containing the tubulin solution, GTP (1 mM final), DAPI (e.g., 10 µM final), and glycerol (10% final).

  • Compound Plating: Add serial dilutions of this compound and control compounds to the wells of a pre-warmed (37°C) 384-well plate.

  • Initiate Polymerization: Add the cold tubulin master mix to the wells to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence (e.g., excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Determine the final polymer mass from the fluorescence at the steady-state plateau.

    • Calculate the percent inhibition or promotion relative to a DMSO vehicle control.

Data Presentation

CompoundConcentration (µM)Vmax (RFU/min)% Inhibition of VmaxIC50 (µM)
Vinblastine (Inhibitor) 115.3 ± 2.585%0.5
Paclitaxel (Promoter) 1155.8 ± 10.4-52% (% Promotion)N/A (EC50)
DMSO Control -102.1 ± 8.90%N/A
This compound 0.1Experimental ValueCalculated ValueCalculated Value
1Experimental ValueCalculated Value
10Experimental ValueCalculated Value

Conclusion

The protocols outlined provide robust frameworks for the high-throughput screening of this compound against three high-value target classes. These assays are designed for efficiency and are amenable to the automation required for large-scale screening campaigns.[5] Positive hits identified through these primary screens should be confirmed and further characterized using orthogonal, lower-throughput assays to validate their mechanism of action.[6] The versatility of HTS allows for the rapid exploration of the biological activity of novel compounds, accelerating the early stages of the drug discovery process.[18][19]

References

Application Notes and Protocols for the Derivatization of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxy-dibenzosuberone is a tricyclic compound featuring a central seven-membered ring fused to two benzene rings, one of which is substituted with a methoxy group. The dibenzosuberone scaffold is a key structural motif in a variety of biologically active molecules, including antidepressants and potential anticancer agents.[1] Derivatization of the core this compound structure is a common strategy in medicinal chemistry to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. These application notes provide detailed protocols for the synthesis of novel derivatives of this compound, focusing on the formation of oxime and O-alkylated oxime derivatives at the C5-ketone position.

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

This protocol describes the conversion of the ketone functionality in this compound to an oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and pyridine (10:1 v/v).

  • Add hydroxylamine hydrochloride (4 equivalents) to the solution.

  • Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound oxime.

Protocol 2: Synthesis of O-(2-(Dimethylamino)ethyl)-2-methoxy-dibenzosuberone Oxime

This protocol details the O-alkylation of the newly synthesized oxime to introduce a side chain known to be important for the biological activity of related compounds.

Materials:

  • This compound Oxime (from Protocol 1)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • To a solution of this compound Oxime (1 equivalent) in acetone, add powdered potassium carbonate (3 equivalents).

  • Add 2-(Dimethylamino)ethyl chloride hydrochloride (1.5 equivalents) to the suspension.

  • Reflux the reaction mixture for 16 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to afford the pure O-(2-(Dimethylamino)ethyl)-2-methoxy-dibenzosuberone oxime.

Data Presentation

Table 1: Summary of Quantitative Data for the Derivatization of this compound

DerivativeStarting MaterialReaction TypeYield (%)Purity (%) (by HPLC)
This compound OximeThis compoundOximation85>98
O-(2-(Dimethylamino)ethyl)-2-methoxy-dibenzosuberone OximeThis compound OximeO-alkylation72>99

Visualizations

Experimental Workflow

The following diagram illustrates the two-step derivatization process starting from this compound.

experimental_workflow start This compound step1 Protocol 1: Oximation Reagents: NH₂OH·HCl, Pyridine start->step1 intermediate This compound Oxime step1->intermediate step2 Protocol 2: O-Alkylation Reagents: 2-(Dimethylamino)ethyl chloride·HCl, K₂CO₃ intermediate->step2 final_product O-(2-(Dimethylamino)ethyl)- This compound Oxime step2->final_product

Caption: Synthetic workflow for the derivatization of this compound.

Hypothetical Signaling Pathway

Derivatives of dibenzosuberone have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[2][3] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a this compound derivative.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Derivative This compound Derivative Derivative->SMO Inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a derivative.

References

Application Notes and Protocols for Testing 2-Methoxy-dibenzosuberone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed animal models and experimental protocols for evaluating the pharmacological effects of 2-Methoxy-dibenzosuberone, a novel compound with a dibenzosuberone core structure. Given the structural similarity to known tricyclic antidepressants (TCAs), the primary focus of these protocols is to assess the potential antidepressant-like and anxiolytic effects of the compound.[1][2] The methodologies detailed below are based on established and widely used preclinical models for screening and characterizing psychoactive compounds.

Rationale for Animal Model Selection

The dibenzosuberone scaffold is a core component of several TCAs, which are known to modulate monoamine neurotransmitter systems.[1][2] Therefore, animal models sensitive to changes in these systems are appropriate for evaluating this compound. Rodent models, specifically mice and rats, are the recommended species due to their well-characterized behavioral responses to antidepressants, cost-effectiveness, and ease of handling.

Proposed Animal Models for Efficacy Testing

Two primary types of animal models are proposed: behavioral despair models for rapid screening of antidepressant-like activity and a chronic stress model to simulate a more clinically relevant depressive state.

  • Behavioral Despair Models: These models are based on the learned helplessness theory and are sensitive to acute antidepressant treatment.

    • Forced Swim Test (FST): This is a widely used primary screening test for antidepressant-like activity.[3][4][5]

    • Tail Suspension Test (TST): Similar to the FST, the TST is another common test for assessing antidepressant efficacy.[3][5]

  • Chronic Unpredictable Mild Stress (CUMS) Model: This model has high face and predictive validity for clinical depression, as it induces a state of anhedonia and other depressive-like behaviors through prolonged exposure to various mild stressors.[5]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effect of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Positive control: Imipramine (15 mg/kg)

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter)

  • Water at 23-25°C

  • Video recording and analysis software

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally - i.p.), vehicle, or imipramine 60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder for a 6-minute session.

    • Record the entire session using a video camera.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.[4]

  • Data Analysis: Analyze the immobility time using statistical software (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow for Forced Swim Test

Caption: Workflow for the Forced Swim Test.

Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Rats

Objective: To induce a depressive-like state in rats and evaluate the ability of chronic this compound treatment to reverse these behaviors, particularly anhedonia, as measured by the Sucrose Preference Test.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Positive control: Fluoxetine (10 mg/kg)

  • Cages suitable for CUMS stressors

  • Sucrose solution (1%) and water bottles

  • Various stressors (e.g., damp bedding, cage tilt, continuous light/dark, food/water deprivation, social isolation)

Procedure:

  • Baseline Sucrose Preference:

    • For 48 hours, habituate rats to two bottles, one with 1% sucrose solution and one with water.

    • For the next 24 hours, deprive rats of water and food.

    • Following deprivation, present the rats with pre-weighed bottles of 1% sucrose and water for 1 hour.

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.

  • CUMS Induction (4 weeks):

    • Divide rats into a non-stressed control group and a CUMS group.

    • Expose the CUMS group to a series of mild, unpredictable stressors daily for 4 weeks. Examples include:

      • Day 1: 12 hours of wet bedding.

      • Day 2: 45° cage tilt for 24 hours.

      • Day 3: 24 hours of continuous light.

      • Day 4: 18 hours of food and water deprivation.

      • Day 5: Social isolation for 24 hours.

    • The sequence of stressors should be random and unpredictable.

  • Treatment (Last 3 weeks of CUMS):

    • Subdivide the CUMS group into vehicle, this compound (e.g., 10, 20, 40 mg/kg, daily by oral gavage), and fluoxetine groups.

    • Administer treatments daily for the last 3 weeks of the CUMS protocol.

  • Sucrose Preference Test (Weekly):

    • Perform the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effect of the treatments.

  • Data Analysis: Analyze the changes in sucrose preference over time using a two-way repeated measures ANOVA.

Logical Flow of the CUMS Protocol

CUMS_Protocol Start Start of Study Baseline Baseline Sucrose Preference Test Start->Baseline CUMS_Induction CUMS Induction (4 Weeks) Baseline->CUMS_Induction Treatment Chronic Treatment (Weeks 2-4) CUMS_Induction->Treatment begins after 1 week Final_Analysis Final Behavioral & Biochemical Analysis CUMS_Induction->Final_Analysis at end of week 4 Weekly_SPT Weekly Sucrose Preference Test Treatment->Weekly_SPT Weekly_SPT->CUMS_Induction continues

Caption: Logical flow of the CUMS protocol.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are examples of how data could be presented.

Table 1: Effects of this compound on Immobility Time in the Mouse Forced Swim Test (Hypothetical Data)

Treatment GroupDose (mg/kg, i.p.)nImmobility Time (seconds, Mean ± SEM)% Change vs. Vehicle
Vehicle-10125.4 ± 8.2-
This compound510110.1 ± 7.5-12.2%
This compound101085.6 ± 6.9-31.7%
This compound201068.3 ± 5.4 -45.5%
Imipramine151062.1 ± 6.1-50.5%
p < 0.05, *p < 0.01 vs. Vehicle group

Table 2: Effects of Chronic this compound on Sucrose Preference in CUMS Rats (Hypothetical Data)

Treatment GroupDose (mg/kg, p.o.)nSucrose Preference (%) at Week 4 (Mean ± SEM)
Non-Stressed + Vehicle-1085.2 ± 3.5
CUMS + Vehicle-1052.6 ± 4.1#
CUMS + this compound101061.3 ± 3.8
CUMS + this compound201072.8 ± 4.5
CUMS + this compound401078.9 ± 3.9
CUMS + Fluoxetine101076.5 ± 4.2
#p < 0.01 vs. Non-Stressed group; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle group

Potential Signaling Pathways

Based on the pharmacology of related tricyclic antidepressants, this compound is hypothesized to act by inhibiting the reuptake of monoamine neurotransmitters, primarily serotonin (5-HT) and norepinephrine (NE), at the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenethyl)benzoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA), to facilitate the cyclization and formation of the tricyclic ketone structure.

Q2: What are the primary challenges in this synthesis?

A2: Key challenges include achieving a high yield, minimizing the formation of side products, and effectively purifying the final compound. The reactivity of the methoxy-substituted aromatic ring and the potential for side reactions under strong acidic conditions are common hurdles.

Q3: How does the methoxy group influence the Friedel-Crafts cyclization?

A3: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This can be advantageous for the cyclization; however, it can also lead to a lack of regioselectivity and the formation of undesired isomers if not properly controlled.

Q4: What are some common side products in this reaction?

A4: Potential side products can arise from intermolecular reactions between starting material molecules, incomplete cyclization, or rearrangement reactions under the harsh acidic conditions. The formation of polymeric material is also a possibility, especially at elevated temperatures.

Q5: What purification methods are most effective for this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[1] A suitable eluent system, often a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities.[1] Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Solution
Incomplete Cyclization - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.- Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions. An optimal temperature is often a balance between reaction rate and selectivity.- Increase Catalyst Concentration: An insufficient amount of catalyst (e.g., PPA) can lead to incomplete reaction. Consider increasing the catalyst-to-substrate ratio.[1]
Side Reactions - Optimize Reaction Temperature: High temperatures can lead to the formation of byproducts. Experiment with a lower temperature to favor the desired intramolecular cyclization.- Control Addition of Starting Material: For reactions that are highly exothermic, a slow, controlled addition of the starting material to the catalyst can help to maintain a consistent reaction temperature and minimize side reactions.
Degradation of Product - Minimize Reaction Time: Prolonged exposure to strong acids can lead to degradation of the product. Once the reaction has reached completion (as determined by TLC), quench the reaction promptly.- Careful Work-up: Ensure that the work-up procedure effectively neutralizes the strong acid and removes it from the product.
Problem 2: Formation of Multiple Products (Isomers or Byproducts)
Potential Cause Troubleshooting Solution
Lack of Regioselectivity - Choice of Catalyst: The choice of Lewis or Brønsted acid can influence the regioselectivity of the cyclization. While PPA is common, other catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) could be explored for improved selectivity.- Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the desired isomer.
Intermolecular Reactions - High Concentration: At high concentrations, intermolecular reactions can become more prevalent. Running the reaction at a higher dilution may favor the intramolecular cyclization.
Impure Starting Material - Purify Starting Material: Ensure the 2-(4-methoxyphenethyl)benzoic acid is of high purity before starting the cyclization reaction. Impurities can lead to the formation of unexpected byproducts.

Data Presentation

Table 1: Influence of Catalyst and Temperature on Dibenzosuberone Synthesis (Analogous Reactions)

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Phenethyl)benzoic acidAmberlyst-15/SOCl₂Toluene10024HighN/A
2-(Phenethyl)benzoic acidPolyphosphoric acidNone80-1101-4Good[1]
4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acidPolyphosphoric acid/SulfolaneNone80176[1]
Dibenzosuberone (dehydrogenation)Palladium on barium sulfateDiethyl maleate200 (Microwave)0.596[1]

Note: Data for the direct synthesis of this compound is limited in the reviewed literature. This table provides data from analogous reactions to indicate influential parameters.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Materials:

  • 2-(4-methoxyphenethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (typically 10-20 times the weight of the starting material). Heat the PPA to approximately 80-90°C with stirring to ensure it is mobile.

  • Addition of Starting Material: Slowly add the 2-(4-methoxyphenethyl)benzoic acid to the hot PPA with vigorous stirring. The addition should be done in portions to control the reaction temperature, which may be exothermic.

  • Reaction: After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (typically 1-4 hours). Monitor the progress of the reaction by taking small aliquots, quenching them in ice water, extracting with an organic solvent, and analyzing by TLC.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_workup Work-up & Purification cluster_product Final Product 2_4_methoxyphenethyl_benzoic_acid 2-(4-methoxyphenethyl)benzoic acid Cyclization Cyclization with Polyphosphoric Acid (PPA) 2_4_methoxyphenethyl_benzoic_acid->Cyclization Quenching Quenching with Ice Water Cyclization->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification 2_Methoxy_dibenzosuberone This compound Purification->2_Methoxy_dibenzosuberone

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Increase_Catalyst Increase Catalyst Amount Incomplete->Increase_Catalyst End Yield Improved Increase_Time->End Increase_Temp->End Increase_Catalyst->End Side_Products Significant Side Products Check_Side_Products->Side_Products Yes Check_Degradation Product Degradation? Check_Side_Products->Check_Degradation No Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Dilute Increase Dilution Side_Products->Dilute Purify_Start Purify Starting Material Side_Products->Purify_Start Lower_Temp->End Dilute->End Purify_Start->End Degradation Product Degradation Check_Degradation->Degradation Yes Check_Degradation->End No Decrease_Time Decrease Reaction Time Degradation->Decrease_Time Careful_Workup Optimize Work-up Degradation->Careful_Workup Decrease_Time->End Careful_Workup->End

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of this compound during column chromatography purification, resulting in a low overall yield. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery after column chromatography can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Improper Solvent System The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, leading to strong adsorption on the stationary phase. Action: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in hexane) to identify the optimal mobile phase that provides good separation (Rf value of 0.3-0.4 for the desired product).
Silica Gel Activity Highly active silica gel can lead to irreversible adsorption or degradation of the compound, especially if it is sensitive to acid. Action: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina.
Column Overloading Loading too much crude product onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound. Action: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
Compound Instability This compound might be degrading on the silica gel over time. Action: Expedite the chromatography process. Use flash chromatography with positive pressure to reduce the elution time. Keep fractions cold if the compound is known to be thermally labile.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • Visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate).

    • Select the solvent system that gives a clear separation of the product spot from impurities.

  • Column Preparation and Elution:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the column carefully to avoid air bubbles.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the optimized solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

Problem 2: Persistent Impurities After Crystallization

Question: I have recrystallized my this compound, but I am still observing persistent impurities in the final product. How can I improve the purity?

Answer:

The presence of impurities after crystallization suggests that either the chosen solvent system is not ideal or the impurities have very similar solubility properties to the product.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Crystallization Solvent The chosen solvent may be a good solvent for both the product and the impurities, leading to their co-crystallization. Action: Screen a variety of solvents with different polarities. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Consider using a two-solvent system (a "good" solvent and a "poor" solvent).
Isomeric Impurities The synthesis of this compound via intramolecular Friedel-Crafts cyclization can potentially lead to the formation of positional isomers (e.g., 4-Methoxy-dibenzosuberone). These isomers can have very similar physical properties, making them difficult to separate by crystallization alone. Action: If isomeric impurities are suspected, a combination of purification techniques may be necessary. First, perform column chromatography to enrich the desired isomer, followed by crystallization to achieve high purity. Analytical techniques like HPLC or GC-MS can help identify the presence of isomers.
Occluded Impurities Rapid crystal growth can trap impurities within the crystal lattice. Action: Slow down the crystallization process. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Gentle stirring during cooling can also promote the formation of purer crystals.
Incomplete Removal of Starting Materials Unreacted starting materials or reagents from the synthesis may be carried over and co-crystallize with the product. Action: Ensure the work-up procedure effectively removes starting materials. For example, if the precursor is an acid, an aqueous base wash during extraction can remove it.

Experimental Protocol: Two-Solvent Crystallization

  • Dissolve the impure this compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol, or acetone).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: The impurities can originate from the starting materials or be formed as byproducts during the synthesis. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-(phenylethyl)benzoic acid derivative.

  • Positional Isomers: Depending on the substitution pattern of the starting material, intramolecular Friedel-Crafts acylation can sometimes lead to the formation of other methoxy-substituted isomers.

  • Over-acylated or Poly-alkylated Products: Although less common in acylation than alkylation, under harsh conditions, side reactions on the aromatic rings can occur.

  • Products of Incomplete Cyclization: The linear precursor may remain if the cyclization reaction does not go to completion.

Q2: Which analytical techniques are best suited to assess the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting even minor impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information about them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: Can I use distillation to purify this compound?

A3: Distillation is generally not the preferred method for purifying solid compounds like this compound due to its relatively high molecular weight and the high temperatures that would be required, which could lead to decomposition. However, if the major impurities are significantly more volatile, vacuum distillation (Kugelrohr) could potentially be used as a preliminary purification step before crystallization or chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for different purification methods to illustrate how results can be compared.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Impurity Removed
Crystallization (Ethanol) 859570Starting Material
Column Chromatography 859860Positional Isomer
Crystallization followed by Column Chromatography 85>9950All major impurities

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Select Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex mixture or isomeric impurities crystallization Crystallization purification_choice->crystallization Relatively clean crude product purity_analysis Assess Purity (HPLC, NMR, etc.) chromatography->purity_analysis crystallization->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity OK impure_product Product Still Impure purity_analysis->impure_product Purity Not OK troubleshoot_chrom Troubleshoot Chromatography impure_product->troubleshoot_chrom From Chromatography troubleshoot_cryst Troubleshoot Crystallization impure_product->troubleshoot_cryst From Crystallization re_purify Re-purify troubleshoot_chrom->re_purify troubleshoot_cryst->re_purify re_purify->purification_choice

Caption: Troubleshooting workflow for the purification of this compound.

Logical_Relationships cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions p1 Low Yield c1 Improper Solvent System p1->c1 c2 Compound Degradation p1->c2 p2 Persistent Impurities p2->c1 c3 Isomeric Impurities p2->c3 c4 Occluded Impurities p2->c4 s1 Optimize Eluent/Solvent c1->s1 s2 Use Milder Conditions c2->s2 s3 Combine Purification Techniques c3->s3 s4 Slow Down Crystallization c4->s4

Caption: Logical relationships between problems, causes, and solutions.

Technical Support Center: Stability of 2-Methoxy-dibenzosuberone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Methoxy-dibenzosuberone and similar molecules in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule may be susceptible to acid or base-catalyzed hydrolysis. The dibenzosuberone core, particularly the ketone group, and the methoxy ether linkage could be labile under certain pH conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[1][2]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[3]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[3]

  • Solvent: The choice of solvent can impact stability. For instance, protic solvents may participate in degradation reactions.

Q2: I'm observing a loss of my compound in my assay. How can I determine if it's due to degradation?

A2: To confirm if the loss of this compound is due to degradation, you should perform a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC).[4][5] By comparing the peak area of the parent compound in a freshly prepared sample to that of a sample incubated under your experimental conditions, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram is also indicative of degradation product formation.[5]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not documented in publicly available literature, potential degradation pathways can be hypothesized based on its structure. These may include:

  • Hydrolysis of the methoxy group: This would result in the formation of a hydroxylated dibenzosuberone derivative.

  • Oxidation of the ketone: This could lead to ring-opening products.

  • Reactions involving the aromatic rings: Depending on the conditions, reactions such as hydroxylation could occur. The definitive identification of degradation products requires analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in aqueous buffer.

Question: I am observing a significant decrease in the concentration of this compound in my aqueous buffer within a few hours at room temperature. What could be the cause and how can I troubleshoot this?

Answer: This issue is likely due to hydrolysis or poor solubility. Here’s a systematic approach to troubleshoot:

  • Assess pH-dependent stability:

    • Rationale: The compound may be unstable at the pH of your buffer.[2]

    • Action: Perform a simple experiment by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8 hours) to determine the pH at which the compound is most stable.

  • Investigate Temperature Effects:

    • Rationale: Room temperature might be too high, accelerating degradation.[7]

    • Action: Repeat your experiment at a lower temperature (e.g., 4°C) and compare the stability to that at room temperature.

  • Evaluate Solubility:

    • Rationale: The compound might be precipitating out of the aqueous solution, which can be mistaken for degradation.

    • Action: Visually inspect your solution for any precipitate. You can also centrifuge the sample and analyze the supernatant to see if the concentration has decreased. Consider using a small percentage of an organic co-solvent (like DMSO or ethanol) if compatible with your experiment, to improve solubility.

Issue 2: Inconsistent results between experiments.

Question: My experimental results with this compound are not reproducible. Could this be a stability issue?

Answer: Yes, inconsistent results are often a sign of compound instability. Here is a troubleshooting workflow:

A Inconsistent Experimental Results B Prepare Fresh Stock Solution for Each Experiment A->B C Are Results Now Consistent? B->C D Yes: Original stock solution was degrading over time. C->D Yes E No: Investigate other factors. C->E No F Check for Photodegradation E->F G Check for Oxidative Degradation E->G H Review Solution Preparation and Handling E->H

Caption: Troubleshooting workflow for inconsistent results.

  • Stock Solution Stability: Avoid using old stock solutions. It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[8]

  • Photodegradation: If your experiments are conducted under ambient light, the compound might be degrading.[3] Try performing your experiment in the dark or using amber-colored tubes to see if reproducibility improves.

  • Oxidative Degradation: If your buffer is not de-gassed, dissolved oxygen could be causing degradation.[7] Consider preparing your solutions with de-gassed buffers or working under an inert atmosphere if your compound is highly sensitive.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[3][9][10]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solution, 60°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by HPLC-UV H->I J Identify Degradants by LC-MS I->J

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[4][5][11]

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be from 10% B to 90% B over 20 minutes.

  • Method Optimization:

    • Inject a mixture of the unstressed compound and the stressed samples (from the forced degradation study).

    • Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical data to illustrate how the results of stability studies for this compound could be summarized.

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress ConditionIncubation Time (hours)% Assay of this compoundNumber of Degradation Products
0.1 M HCl (60°C)2485.22
0.1 M NaOH (60°C)2478.93
3% H₂O₂ (RT)2492.51
Heat (60°C, solution)2495.11
Light (1.2 M lux hrs)2089.72

Table 2: pH-Dependent Stability of this compound at 25°C (Hypothetical Data)

pHTime (hours)% Remaining
3.00100.0
898.5
2496.2
7.00100.0
899.1
2498.8
9.00100.0
894.3
2488.1

Visualization of Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis and oxidation, which are common degradation routes for similar structures.[12][13]

A This compound B Hydrolysis A->B H₂O / H⁺ or OH⁻ D Oxidation A->D [O] C 2-Hydroxy-dibenzosuberone B->C E Ring-Opened Products D->E

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Methoxy-dibenzosuberone.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Physicochemical Properties of Dibenzosuberone (Parent Compound)

PropertyValueReference
Molecular Weight208.26 g/mol [2]
AppearanceClear yellow liquid or low melting solid[2]
Melting Point30 °C[2]
Boiling Point203-204 °C @ 7 Torr[2]
Water SolubilityInsoluble[2]
XLogP34.45[2]

This data for the parent compound, Dibenzosuberone, suggests that this compound is also likely to have low aqueous solubility.

Q2: Why is this compound expected to have poor solubility?

A2: The chemical structure of this compound, containing a tricyclic dibenzosuberone core and a methoxy group, contributes to its hydrophobicity. Large, rigid, nonpolar structures tend to have low solubility in aqueous solutions. The high XLogP3 value of the parent compound, Dibenzosuberone, further indicates a high lipophilicity and consequently low water solubility.[2]

Q3: What are the common initial steps to assess the solubility of this compound?

A3: A preliminary solubility assessment should be performed in a range of solvents with varying polarities. This includes aqueous buffers at different pH values, organic solvents, and co-solvent mixtures. This initial screening helps to identify a suitable starting point for formulation development.

Troubleshooting Guide

This guide provides a structured approach to addressing poor solubility issues with this compound during your experiments.

Problem: Difficulty dissolving this compound for in vitro assays.

Logical Workflow for Troubleshooting Solubility Issues

cluster_start Initial Observation cluster_solvents Solvent & pH Screening cluster_formulation Formulation Strategies cluster_advanced Advanced Techniques cluster_end Outcome Start Poor dissolution of this compound in aqueous buffer SolventScreen Test solubility in various organic solvents (e.g., DMSO, Ethanol) Start->SolventScreen pHScreen Evaluate solubility in buffers of varying pH Start->pHScreen Cosolvents Utilize co-solvents (e.g., PEG, propylene glycol) SolventScreen->Cosolvents pHScreen->Cosolvents Surfactants Employ surfactants (e.g., Tween 80, Cremophor EL) Cosolvents->Surfactants Complexation Use complexation agents (e.g., cyclodextrins) Surfactants->Complexation SolidDispersion Prepare a solid dispersion Complexation->SolidDispersion Nanoparticles Formulate as nanoparticles SolidDispersion->Nanoparticles End Achieved desired concentration and stability Nanoparticles->End

Caption: A stepwise approach to resolving solubility issues.

Potential Solutions & Experimental Protocols:

1. Co-solvency:

  • Explanation: This technique involves adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of a hydrophobic compound.[3]

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).

    • For the final working solution, add the stock solution to the aqueous buffer dropwise while vortexing to avoid precipitation.

    • The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid off-target effects in biological assays.

2. Use of Surfactants:

  • Explanation: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[4][5]

  • Experimental Protocol:

    • Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20, Cremophor® EL) in the desired aqueous buffer.

    • Add this compound to the surfactant solution.

    • Use sonication or gentle heating to facilitate dissolution.

    • The final surfactant concentration should be optimized to be above its critical micelle concentration (CMC) but below levels that could cause cellular toxicity.

3. pH Adjustment:

  • Explanation: If the compound has ionizable groups, its solubility can be significantly influenced by the pH of the solution.[3][5]

  • Experimental Protocol:

    • Determine the pKa of this compound (if not known, this can be predicted using software).

    • Prepare a series of buffers with pH values above and below the pKa.

    • Determine the solubility of the compound in each buffer to find the optimal pH for dissolution.

4. Complexation with Cyclodextrins:

  • Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.[3]

  • Experimental Protocol:

    • Prepare solutions of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in the aqueous buffer.

    • Add this compound to the cyclodextrin solutions.

    • Stir or sonicate the mixture until the compound is dissolved.

    • The molar ratio of the compound to cyclodextrin should be optimized for maximum solubility enhancement.

Problem: Compound precipitates out of solution over time or upon dilution.

Troubleshooting Workflow for Precipitation Issues

cluster_start Initial Observation cluster_evaluation Evaluation cluster_solutions Potential Solutions cluster_end Outcome Start Precipitation of this compound CheckConcentration Is the concentration exceeding its solubility limit? Start->CheckConcentration CheckSolvent Is the co-solvent percentage too low upon dilution? Start->CheckSolvent IncreaseSolubilizer Increase concentration of co-solvent, surfactant, or cyclodextrin CheckConcentration->IncreaseSolubilizer CheckSolvent->IncreaseSolubilizer SolidDispersion Prepare an amorphous solid dispersion IncreaseSolubilizer->SolidDispersion Nanoformulation Develop a nano-suspension or nano-emulsion SolidDispersion->Nanoformulation End Stable solution achieved Nanoformulation->End

Caption: A decision tree for addressing compound precipitation.

Potential Solutions & Experimental Protocols:

1. Amorphous Solid Dispersions:

  • Explanation: This technique involves dispersing the drug in a solid polymer matrix in an amorphous state. The amorphous form of a drug is generally more soluble than its crystalline form.[6][7]

  • Experimental Protocol (Solvent Evaporation Method):

    • Dissolve this compound and a carrier polymer (e.g., PVP, HPMC, Soluplus®) in a common volatile organic solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid dispersion can then be dissolved in an aqueous medium.

2. Nanosuspensions:

  • Explanation: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The reduction in particle size increases the surface area, leading to a higher dissolution rate and saturation solubility.[5][8]

  • Experimental Protocol (High-Pressure Homogenization):

    • Disperse this compound in an aqueous solution containing a stabilizer (e.g., poloxamer, lecithin).

    • Subject the suspension to high-pressure homogenization for a sufficient number of cycles until the desired particle size is achieved.

    • Monitor particle size using dynamic light scattering (DLS).

3. Self-Emulsifying Drug Delivery Systems (SEDDS):

  • Explanation: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[8][9] This can be an effective way to improve the oral bioavailability of poorly soluble drugs.

  • Experimental Protocol:

    • Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected components.

    • The formulation should spontaneously form a nanoemulsion upon dilution with an aqueous phase.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvencyReduces the polarity of the solvent.[3]Simple and widely used.Potential for precipitation upon dilution; solvent toxicity.
SurfactantsMicellar encapsulation of the drug.[4][5]High solubilization capacity.Potential for cell toxicity; can interfere with some assays.
pH AdjustmentIonization of the drug to a more soluble form.[3][5]Simple and cost-effective.Only applicable to ionizable drugs; risk of precipitation if pH changes.
ComplexationFormation of inclusion complexes.[3]Can significantly increase solubility and stability.Can be expensive; requires specific molecular geometry for complexation.
Solid DispersionsConversion to a more soluble amorphous form.[6][7]Significant increase in dissolution rate and solubility.Can be physically unstable and revert to the crystalline form.
NanosuspensionsIncreased surface area due to reduced particle size.[5][8]Increased dissolution velocity and saturation solubility.Requires specialized equipment; potential for particle aggregation.
SEDDSIn situ formation of an emulsion.[8][9]Enhances solubility and bioavailability.Complex formulation development; potential for drug degradation in the formulation.

References

Technical Support Center: Optimizing Dibenzosuberone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dibenzosuberone, primarily through the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid.

Issue 1: Low or No Product Yield with Significant Recovery of Starting Material

QuestionPotential Causes & Solutions
Q1: My reaction is not proceeding to completion, and I'm recovering most of my 2-(phenethyl)benzoic acid starting material. What should I do? A: This issue typically points to insufficient activation of the carboxylic acid or catalyst deactivation. Here are several troubleshooting steps:1. Catalyst/Reagent Quality and Quantity: * Polyphosphoric Acid (PPA): PPA is highly hygroscopic. Ensure you are using a fresh, viscous batch. Older or water-contaminated PPA will have reduced efficacy. The amount of PPA is also critical; a large excess is often required to drive the reaction to completion.[1] Consider increasing the PPA to substrate ratio. * Lewis Acids (e.g., AlCl₃): Aluminum chloride is extremely sensitive to moisture. Use a fresh, unopened bottle or a freshly opened container stored under inert gas. Ensure all glassware is rigorously dried, and use anhydrous solvents. For the conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂), ensure the SOCl₂ is fresh and the reaction goes to completion before adding AlCl₃. * Acidic Resins (e.g., Amberlyst-15): The resin's activity can decrease over time or with improper storage. Ensure the resin is properly activated and dry. Catalyst loading is also a key parameter; insufficient resin will lead to low conversion.2. Reaction Temperature and Time: * The intramolecular cyclization often requires elevated temperatures to overcome the activation energy. If you are running the reaction at a lower temperature, consider gradually increasing it. For PPA-mediated reactions, temperatures are typically in the range of 80-170°C.[1][2] For resin-catalyzed reactions, temperatures around 100-105°C are common. * Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine if the reaction is simply slow under your current conditions.3. Purity of Starting Material: * Ensure your 2-(phenethyl)benzoic acid is pure. Impurities can interfere with the catalyst and inhibit the reaction.

Issue 2: Low Yield of Dibenzosuberone with Formation of Side Products

QuestionPotential Causes & Solutions
Q2: I'm getting a low yield of my desired dibenzosuberone, and I see multiple other spots on my TLC plate. What are the likely side products and how can I minimize them? A: The formation of side products is a common challenge in Friedel-Crafts acylations. The nature of the side products can depend on the specific reagents and conditions used.1. Intermolecular Reactions: * At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials or dimeric products. This is more likely if the reaction is run at a very high concentration of the starting material. Consider using a higher dilution to favor the intramolecular pathway.2. Undesired Reactions with PPA: * In PPA-mediated reactions, using a large excess of the reagent can help to avoid undesired reactions between the starting carboxylic acid and other species in the reaction mixture.[1]3. Side Reactions with Lewis Acids: * Strong Lewis acids like AlCl₃ can be aggressive and may lead to charring or the formation of complex mixtures if the temperature is not well-controlled or if there are reactive functional groups on the substrate.4. Purification Challenges: * Some of the "extra spots" on your TLC may be intermediates or closely related impurities that are difficult to separate from the desired product. Optimize your purification protocol. Column chromatography with a carefully selected solvent system is often necessary. Recrystallization can also be an effective purification method.

Issue 3: Difficult Work-up and Product Isolation

QuestionPotential Causes & Solutions
Q3: I'm having trouble with the work-up of my reaction, especially when using polyphosphoric acid. What is the best procedure? A: The work-up of PPA reactions can be challenging due to the high viscosity of the reagent.1. Quenching the Reaction: * The standard procedure is to carefully and slowly pour the hot reaction mixture into a large volume of ice-water with vigorous stirring. This will hydrolyze the PPA in a controlled manner. Be aware that this is a highly exothermic process.2. Product Extraction: * After quenching, the product can be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. You may need to perform multiple extractions to ensure complete recovery of the product.3. Neutralization: * The aqueous layer will be strongly acidic. If your product is sensitive to acid, you may need to neutralize the solution before or after extraction. The organic extracts should be washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic residues.4. Emulsion Formation: * Emulsions can sometimes form during the aqueous work-up. To break up emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dibenzosuberone?

A1: The most prevalent method for synthesizing dibenzosuberone is the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid.[3] The key difference between the common approaches lies in the choice of acid catalyst used to promote the cyclization. The main methods include:

  • Polyphosphoric Acid (PPA): A strong dehydrating agent and acid catalyst. It often serves as both the catalyst and the solvent.[3]

  • Lewis Acids (e.g., Aluminum Chloride) with Thionyl Chloride: In this two-step, one-pot procedure, the carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the addition of a Lewis acid like aluminum chloride (AlCl₃) to catalyze the intramolecular acylation.[3]

  • Heterogeneous Acid Catalysts (e.g., Amberlyst-15, Nafion-H): These solid-supported acid resins offer a more environmentally friendly and sustainable alternative to traditional methods, with easier catalyst removal (by filtration) and the potential for recycling.[3]

Q2: How do I choose the best synthetic method for my needs?

A2: The choice of method depends on several factors, including the scale of your reaction, available equipment, and environmental considerations.

  • PPA: Effective and well-established, but the work-up can be challenging, and the disposal of the acidic waste is a concern.[3]

  • AlCl₃/SOCl₂: A classic and often high-yielding method, but requires strict anhydrous conditions and careful handling of corrosive reagents.

  • Acidic Resins: A greener option with a simpler work-up. However, the catalyst cost may be higher, and reaction times can sometimes be longer.

Q3: What are some key safety precautions to take during dibenzosuberone synthesis?

A3: Safety is paramount in any chemical synthesis. For dibenzosuberone synthesis, pay close attention to the following:

  • Corrosive Reagents: PPA, AlCl₃, and SOCl₂ are all highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: When using moisture-sensitive reagents like AlCl₃, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The quenching of PPA with water is highly exothermic. Perform this step slowly and with adequate cooling. The reaction of AlCl₃ with any residual water can also be vigorous.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and reported yields for the different methods of dibenzosuberone synthesis.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyphosphoric AcidPPANone (PPA as solvent)80 - 1701 - 872[1][2]
Lewis AcidAlCl₃ / SOCl₂DichloromethaneReflux12Varies[4]
Acidic ResinAmberlyst-15 / SOCl₂Toluene100 - 1052477[3]

Experimental Protocols

Protocol 1: Synthesis of Dibenzosuberone using Polyphosphoric Acid (PPA)

This protocol is adapted from a literature procedure.[1][2]

Materials:

  • 2-(phenethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 2-(phenethyl)benzoic acid.

  • Add a sufficient amount of polyphosphoric acid (typically a 10-20 fold excess by weight) to the flask.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 170°C) for the required time (e.g., 8 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing a large amount of crushed ice and water, with vigorous stirring.

  • Allow the mixture to stir until the PPA is fully hydrolyzed and the product solidifies or separates as an oil.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibenzosuberone.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Dibenzosuberone using Thionyl Chloride and Aluminum Chloride

This protocol is based on general procedures for Friedel-Crafts acylation.

Materials:

  • 2-(phenethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • Ice

  • Concentrated hydrochloric acid

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

  • Dissolve 2-(phenethyl)benzoic acid in anhydrous dichloromethane and add it to the flask.

  • Slowly add thionyl chloride (approximately 2 equivalents) to the solution at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (approximately 1.1 equivalents) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: A Greener Synthesis of Dibenzosuberone using Amberlyst-15

This protocol is adapted from a published sustainable synthesis method.[3]

Materials:

  • 2-(phenethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Amberlyst-15 resin

  • Toluene

  • 2 M aqueous potassium carbonate solution

Procedure:

  • In a reaction flask, dissolve 2-(phenethyl)benzoic acid (1 equivalent) in toluene.

  • At room temperature, add thionyl chloride (3.3 equivalents).

  • Stir the mixture for 30 minutes at room temperature.

  • Add Amberlyst-15 resin (0.35 equivalents).

  • Heat the reaction mixture to 100°C and stir for approximately 24 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the Amberlyst-15 resin.

  • Wash the organic phase with a 2 M aqueous solution of potassium carbonate.

  • Concentrate the organic phase to obtain the desired dibenzosuberone product.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_activation Carboxylic Acid Activation cluster_cyclization Intramolecular Cyclization cluster_workup Work-up and Purification cluster_product Final Product start 2-(phenethyl)benzoic acid activation Activation Method start->activation ppa Polyphosphoric Acid (PPA) lewis_acid SOCl₂ then AlCl₃ resin SOCl₂ with Amberlyst-15 cyclization Heat and Stir ppa->cyclization lewis_acid->cyclization resin->cyclization workup Quench, Extract, Wash cyclization->workup purification Column Chromatography / Recrystallization workup->purification product Dibenzosuberone purification->product

Caption: General experimental workflow for the synthesis of dibenzosuberone.

troubleshooting_dibenzosuberone start Low Yield of Dibenzosuberone q1 Is starting material recovered? start->q1 check_reagents Check Catalyst/Reagent Activity & Quantity q1->check_reagents Yes check_side_products Analyze for Side Products (TLC, LC-MS) q1->check_side_products No yes_q1 Yes check_conditions Increase Temperature / Extend Reaction Time check_reagents->check_conditions check_purity Verify Starting Material Purity check_conditions->check_purity no_q1 No optimize_concentration Consider Higher Dilution to Minimize Intermolecular Reactions check_side_products->optimize_concentration Yes check_workup Review Work-up and Purification Procedure check_side_products->check_workup No side_products_yes Side Products Found optimize_temp Optimize Temperature to Reduce Decomposition optimize_concentration->optimize_temp side_products_no No Obvious Side Products check_extraction Ensure Efficient Extraction check_workup->check_extraction check_purification Optimize Purification Method check_extraction->check_purification

Caption: Troubleshooting decision tree for low yield in dibenzosuberone synthesis.

References

Technical Support Center: Synthesis of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-dibenzosuberone. The primary focus is on addressing common side reactions and challenges encountered during the key intramolecular Friedel-Crafts cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what is the critical step?

The most prevalent synthetic route involves the intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenethyl)benzoic acid. This cyclization is the critical step where most side reactions occur. The reaction is typically mediated by a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride.

Q2: I've observed a significant amount of a byproduct that appears to be phenolic. What could be the cause?

The formation of a phenolic byproduct, likely a hydroxy-dibenzosuberone, is a known side reaction. This occurs due to the cleavage of the methoxy ether under the harsh acidic conditions of the Friedel-Crafts reaction, particularly at elevated temperatures. Strong Lewis acids like aluminum chloride are known to facilitate this demethylation.[1][2]

Q3: My reaction yield is low and I have a significant amount of unreacted starting material, 2-(4-methoxyphenethyl)benzoic acid. What are the likely reasons?

Low yield with recovery of starting material can be attributed to several factors:

  • Insufficient Catalyst Activity: The polyphosphoric acid (PPA) may not be sufficiently concentrated or fresh, leading to incomplete reaction.

  • Inadequate Reaction Temperature or Time: The cyclization requires specific temperature and time parameters to proceed to completion. Insufficient heating may result in a sluggish reaction.

  • Moisture Contamination: PPA and Lewis acids are highly sensitive to moisture, which can quench their catalytic activity.

Q4: After workup, I have a dark, tarry residue that is difficult to purify. What causes this and how can I avoid it?

Formation of tar or char is indicative of decomposition of the starting material or product under the strong acidic and high-temperature conditions. This can be caused by:

  • Excessively High Reaction Temperature: Overheating can lead to unwanted polymerization and degradation.

  • Prolonged Reaction Time: Keeping the reaction mixture at a high temperature for an extended period can promote side reactions and decomposition.

  • Insufficient Stirring: Poor mixing can lead to localized overheating and charring.

Q5: Are there any specific considerations for the purification of this compound?

Standard purification techniques such as column chromatography on silica gel are typically employed. A solvent system of ethyl acetate and hexane is commonly used for elution. If a phenolic byproduct is present, its polarity will be significantly different from the desired methoxy product, usually allowing for good separation. Recrystallization can also be an effective final purification step.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Presence of a lower Rf byproduct (phenolic) Cleavage of the methoxy group due to harsh reaction conditions.- Reduce the reaction temperature.- Decrease the amount of Lewis acid catalyst if possible.- Consider using a milder cyclizing agent than AlCl₃, such as polyphosphoric acid (PPA).
High amount of unreacted starting material Incomplete reaction.- Ensure the PPA is fresh and of high concentration.- Gradually increase the reaction temperature and/or time while monitoring the reaction progress by TLC.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent moisture contamination.
Formation of dark, intractable tar Decomposition of organic material.- Carefully control the reaction temperature, avoiding overheating.- Optimize the reaction time to ensure completion without prolonged heating.- Ensure efficient stirring throughout the reaction.
Low overall yield despite complete conversion Product loss during workup or purification.- During aqueous workup, ensure complete extraction of the product with an appropriate organic solvent.- Optimize the column chromatography conditions (e.g., silica gel activity, solvent gradient) to minimize product loss on the column.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a general procedure for the synthesis of this compound from 2-(4-methoxyphenethyl)benzoic acid using polyphosphoric acid (PPA).

Materials:

  • 2-(4-methoxyphenethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 2-(4-methoxyphenethyl)benzoic acid to the hot PPA.

  • Maintain the reaction mixture at 90-100 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Starting_Material 2-(4-methoxyphenethyl)benzoic acid Product This compound Starting_Material->Product PPA, 90-100 °C Side_Product_1 2-Hydroxy-dibenzosuberone (Demethylation) Starting_Material->Side_Product_1 Harsh Conditions (e.g., high temp, strong Lewis acid) Side_Product_2 Unreacted Starting Material Starting_Material->Side_Product_2 Incomplete Reaction Side_Product_3 Polymeric Tar Starting_Material->Side_Product_3 Overheating/ Prolonged Reaction Troubleshooting_Workflow Start Reaction Complete? Impure_Product Impure Product on TLC/NMR Start->Impure_Product No Low_Yield Low Yield Start->Low_Yield Yes, but... Phenolic_Byproduct Phenolic Byproduct Present? Impure_Product->Phenolic_Byproduct Check_Conditions Check Reaction Conditions (Temp, Time, Reagents) Low_Yield->Check_Conditions Drive_Reaction Drive Reaction: - Increase Temp/Time - Check Reagent Quality Check_Conditions->Drive_Reaction Optimize_Purification Optimize Purification (Chromatography, Recrystallization) End Pure Product Optimize_Purification->End Starting_Material_Present Starting Material Present? Phenolic_Byproduct->Starting_Material_Present No Modify_Conditions Modify Conditions: - Lower Temperature - Milder Catalyst Phenolic_Byproduct->Modify_Conditions Yes Starting_Material_Present->Optimize_Purification No Starting_Material_Present->Drive_Reaction Yes Modify_Conditions->End Drive_Reaction->End

References

Technical Support Center: Crystallization of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-Methoxy-dibenzosuberone.

Troubleshooting Crystallization Issues

Question: My this compound is not crystallizing from solution. What are the potential causes and how can I troubleshoot this?

Answer: Failure to crystallize can stem from several factors, including solvent choice, supersaturation level, and the presence of impurities. Here is a step-by-step guide to address this issue:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on the polarity of this compound, a moderately polar solvent is a good starting point. If single solvents are unsuccessful, consider using a binary solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed.

  • Inducing Crystallization: If the solution remains clear upon cooling, crystallization may need to be induced. Several techniques can be employed:

    • Seeding: Introduce a seed crystal of this compound into the supersaturated solution. This provides a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can serve as nucleation sites.

    • Reducing Temperature: If cooling to room temperature is insufficient, try cooling the solution further using an ice bath or refrigerator. Ensure the cooling process is slow to promote the formation of larger, purer crystals.

  • Concentration Adjustment: It is possible the solution is not sufficiently supersaturated. If you have used too much solvent, you can slowly evaporate it to increase the concentration of the solute.

Question: The crystals I obtained are very small or appear as a powder. How can I grow larger crystals?

Answer: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth.

  • Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then further cool it in a controlled manner (e.g., in a refrigerator). Avoid rapid cooling in an ice bath initially.

  • Minimize Agitation: Avoid excessive stirring or agitation once the solution starts to cool, as this can promote rapid nucleation.

  • Optimize Solvent System: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent system can sometimes slow down diffusion and lead to the formation of larger crystals.

Question: My product has oiled out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated.

  • Increase Solvent Volume: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly again.

  • Change Solvent: Select a solvent with a lower boiling point.

  • Use a Solvent Mixture: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent while heating and stirring.

Question: The purity of my recrystallized this compound is not satisfactory. How can I improve it?

Answer: The purity of the final product depends on the efficiency of the crystallization process in excluding impurities.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the saturated solution before allowing it to cool.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on the structure of dibenzosuberone derivatives, ethyl acetate and acetone are reported to be effective recrystallization solvents.[1] A good starting point would be to test the solubility of this compound in these solvents at room temperature and at their boiling points.

Q2: How can I determine the optimal solvent for crystallization?

A2: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. You can perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) to determine the best candidate.

Q3: Is it necessary to use a completely dry apparatus?

A3: While not always critical for simple recrystallizations, using a dry apparatus is good laboratory practice to prevent the introduction of water, which could act as an impurity or alter the solubility properties of your solvent system.

Q4: What is the purpose of using a fluted filter paper for hot filtration?

A4: A fluted filter paper increases the surface area of the filter, which allows for a faster filtration rate. This is important during hot filtration to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.

Quantitative Data

The following table provides estimated solubility data for this compound in various common laboratory solvents at two different temperatures. Please note that these are estimated values and should be confirmed experimentally.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
MethanolLowHigh
EthanolLowModerate
AcetoneModerateHigh
Ethyl AcetateModerateHigh
TolueneLowModerate
HexaneVery LowLow

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid has completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inner wall of the flask or seeding with a crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Binary Solvent Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the binary solvent mixture (in the same ratio) for washing the crystals.

Visualizations

Troubleshooting_Crystallization start Start: Crude this compound dissolve Dissolve in Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Cool Solution hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce induce->crystals_form handle_oil Add more hot solvent or change solvent oil_out->handle_oil Yes handle_oil->cool wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Analysis of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities in 2-Methoxy-dibenzosuberone samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram 1. Contamination from solvent or glassware.2. Presence of process-related impurities from synthesis.3. Degradation of the sample.1. Run a blank injection with the mobile phase to check for solvent contamination. Ensure all glassware is thoroughly cleaned.2. Review the synthetic pathway for potential byproducts (e.g., starting materials, intermediates, reagents).3. Prepare fresh samples and store them properly (e.g., protected from light and at a low temperature). Consider performing forced degradation studies to identify potential degradation products.
Poor peak shape or resolution in HPLC 1. Inappropriate mobile phase composition or pH.2. Column degradation or contamination.3. Sample overload.1. Optimize the mobile phase. A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.2. Flush the column with a strong solvent. If the problem persists, replace the column.3. Reduce the injection volume or dilute the sample.
Inconsistent retention times in HPLC 1. Fluctuation in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction.1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure accurate mixing of components.3. Check the pump for leaks and ensure proper priming.
Difficulty in identifying unknown impurities by MS 1. Low abundance of the impurity.2. Co-elution with other components.3. Complex fragmentation pattern.1. Concentrate the sample or use a more sensitive mass spectrometer.2. Optimize the chromatographic method to achieve better separation.3. Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition. Perform MS/MS experiments to obtain fragmentation patterns that can aid in structure elucidation.
Presence of residual solvents in GC-MS analysis 1. Incomplete removal of solvents used during synthesis or purification.1. Implement a more efficient drying process (e.g., vacuum oven at an appropriate temperature).2. Use a validated GC-MS method with a suitable column (e.g., DB-624) and temperature program to identify and quantify residual solvents.

Frequently Asked Questions (FAQs)

A list of common questions regarding impurities in this compound.

Q1: What are the potential process-related impurities in this compound?

A1: Based on common synthetic routes for dibenzosuberone derivatives, potential process-related impurities could include:

  • Starting materials: Unreacted precursors from the initial stages of synthesis.

  • Intermediates: Compounds formed during the synthetic steps that are not fully converted to the final product.

  • Byproducts: Resulting from side reactions occurring during the synthesis. For instance, in reactions involving cyclization, isomers or incompletely cyclized products might form.

  • Reagents and catalysts: Residual amounts of reagents or catalysts used in the synthesis.

Q2: What types of degradation products can be expected from this compound?

A2: Forced degradation studies under various stress conditions can help identify potential degradation products.[1][2]

  • Acidic and Basic Hydrolysis: The methoxy group may be susceptible to hydrolysis, leading to the formation of a hydroxylated derivative. The ketone functional group could also undergo reactions under strong acidic or basic conditions.

  • Oxidative Degradation: The aromatic rings and the benzylic positions of the seven-membered ring are potential sites for oxidation.

  • Photolytic Degradation: Exposure to light can induce photochemical reactions, potentially leading to the formation of rearranged products or dimers.[2]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution is a common starting point.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is primarily used for the analysis of volatile impurities, such as residual solvents.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of isolated impurities.[2][8]

Q4: How can I quantify the impurities once they are identified?

A4: Quantification is typically performed using a validated HPLC-UV method.[4][9] This involves:

  • Preparation of a reference standard for the impurity, if available.

  • Developing a calibration curve by injecting known concentrations of the impurity standard.

  • Analyzing the this compound sample under the same conditions and calculating the impurity concentration based on the calibration curve.

  • If a reference standard for the impurity is not available, its concentration can be estimated using the principle of relative response factor (RRF) with respect to the main compound.

Experimental Protocols

Below are generalized experimental protocols that can be adapted for the analysis of this compound.

HPLC-UV Method for Impurity Profiling

This method provides a general guideline for the separation of potential impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-32 min: 80-30% B32-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
GC-MS Method for Residual Solvents

This protocol is for the identification and quantification of volatile organic compounds.

ParameterRecommended Condition
Column DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu
Injection Mode Headspace or direct liquid injection

Visualizations

Workflow for Impurity Identification

Impurity Identification Workflow A This compound Sample B HPLC-UV Analysis A->B C Chromatogram with Impurity Peaks B->C D LC-MS Analysis C->D G Isolate Impurities (Prep-HPLC) C->G E Mass Spectra of Impurities D->E F Propose Structures E->F I Confirm Structure F->I H NMR Analysis (1H, 13C) G->H H->I J Quantify Impurities (Validated HPLC) I->J Troubleshooting Unexpected Peaks Start Unexpected Peak Observed Blank Peak in Blank? Start->Blank Contamination Solvent/System Contamination Blank->Contamination Yes Process Process-Related Impurity? Blank->Process No Degradation Degradation Product? Process->Degradation No Known Known Impurity? Process->Known Yes Degradation->Known Yes Unknown Unknown Impurity Degradation->Unknown No

References

Enhancing the biological activity of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the biological activity of this compound and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While specific data for this compound is limited, derivatives of dibenzosuberone have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The dibenzo[a,d]cycloheptene core is a versatile scaffold that has been used to develop various biologically active agents.[2] Therefore, it is plausible that this compound may also target kinase signaling pathways involved in inflammation and cell proliferation.

Q2: How does the methoxy group influence the biological activity of the compound?

A2: The methoxy group is a common substituent in many natural products and approved drugs.[3] It can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] Depending on its position, a methoxy group can enhance potency. For example, in some benzofuran derivatives, a methoxy group at the C-6 position was found to be crucial for maximal activity.[4] It can also impact the molecule's lipophilicity and its function as a hydrogen bond acceptor.[5]

Q3: My compound is showing low solubility in aqueous media. What can I do?

A3: Poor aqueous solubility is a common challenge for many organic compounds. To enhance solubility, you can consider various formulation strategies. These include the use of co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][7] Other approaches involve creating amorphous solid dispersions or complexation with cyclodextrins.[6]

Q4: What are some general strategies to enhance the overall biological activity of this compound?

A4: Enhancing bioactivity can be approached in several ways. One method is structural modification based on structure-activity relationship (SAR) studies of similar compounds to improve target binding and selectivity.[4][8] Another critical aspect is improving bioavailability, which can be achieved through advanced formulation strategies that enhance solubility and membrane permeation.[9][10] This can involve using permeation enhancers, metabolism inhibitors, or developing nanoparticle-based delivery systems.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Biological Activity 1. Poor compound solubility.2. Compound degradation.3. Suboptimal assay conditions.4. Low membrane permeability.1. Review formulation; consider using solubilizing agents like DMSO, or develop a lipid-based formulation.[6][7]2. Check compound stability in your assay medium. Use fresh stock solutions.3. Optimize assay parameters (e.g., concentration, incubation time).4. Investigate the use of permeation enhancers if working with cell-based assays.[9]
High Variability Between Experiments 1. Inconsistent compound concentration.2. Cell culture variations (passage number, density).3. Pipetting errors.4. Reagent instability.1. Ensure complete solubilization of the compound before each experiment. Vortex and visually inspect.2. Standardize cell culture protocols. Use cells within a consistent passage number range.3. Calibrate pipettes and use consistent pipetting techniques.4. Use fresh reagents and test for degradation.
Compound Precipitation in Assay Medium 1. Concentration exceeds solubility limit.2. Interaction with media components (e.g., proteins in FBS).1. Determine the maximum solubility in your specific medium. Perform a dose-response curve starting from a lower concentration.2. Reduce the serum concentration if possible, or test serum-free media. Consider using a formulation with surfactants or cyclodextrins to improve solubility.[6]
Unexpected Cytotoxicity 1. Off-target effects.2. Solvent toxicity (e.g., high concentration of DMSO).3. Compound degradation into toxic byproducts.1. Perform counter-screens to identify potential off-target activities.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control.3. Assess compound purity and stability over the experiment's duration.

Quantitative Data: Bioactivity of Related Compounds

Compound ClassSpecific Compound ExampleTarget/AssayIC₅₀ / EC₅₀ ValueReference
2-Methoxybenzamide Derivatives Compound 21Hedgehog Signaling Pathway (Gli-luciferase reporter assay)0.03 µM[11][12]
2-Methoxybenzamide Derivatives Compound 4Hedgehog Signaling Pathway (Gli-luciferase reporter assay)0.25 µM[11]
2-Methoxybenzamide Derivatives Compound 10Hedgehog Signaling Pathway (Gli-luciferase reporter assay)0.17 µM[11]
2-Methoxybenzamide Derivatives Compound 17Hedgehog Signaling Pathway (Gli-luciferase reporter assay)0.12 µM[11]
Dibenzosuberone Derivatives Skepinone-Lp38 MAP KinaseNot specified, but described as highly potent.[1]
Dibenzosuberone Derivatives Compound with R = -CH(OH)CH₂OHWhole Blood Assay (Cytokine Release)0.2 nM[1]
Benzimidazole Derivatives 2-hydroxy-4-methoxy derivative (12)Antiproliferative (MCF-7 cell line)3.1 µM[13]
Benzimidazole Derivatives 2-hydroxy-4-methoxy derivative (10)Antiproliferative (various cell lines)2.2–4.4 µM[13]

Note: IC₅₀ is the concentration of an inhibitor where the response is reduced by half, while EC₅₀ is the concentration of a drug that gives a half-maximal response.[14]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using a suitable software package like GraphPad Prism.[15]

Protocol 2: Strategy for Enhancing Aqueous Solubility

This protocol outlines a general workflow for improving the solubility of a hydrophobic compound for in vitro assays.

  • Initial Solubility Test: Determine the solubility of this compound in standard buffers (e.g., PBS) and cell culture media.

  • Co-Solvent Screening: Test the solubility in various biocompatible co-solvents (e.g., ethanol, polyethylene glycol). Prepare a high-concentration stock in the best co-solvent. When diluting into an aqueous medium, add the stock solution dropwise while vortexing to prevent precipitation.

  • Formulation with Surfactants: Screen non-ionic surfactants like Tween® 80 or Cremophor® EL. Prepare a stock solution of the compound in the surfactant before diluting it into the aqueous medium.

  • Lipid-Based Formulation (for advanced applications): For in vivo studies, consider a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving the drug in a mixture of oils (e.g., medium-chain triglycerides), surfactants, and co-solvents.[6][7] The mixture should spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.

  • Validation: After preparing the formulation, verify that the compound remains in solution at the desired concentration and for the duration of the experiment. Check for any potential toxicity of the formulation excipients themselves.

Visualizations

Signaling Pathways and Workflows

p38_MAPK_Pathway_Inhibition Hypothetical Inhibition of p38 MAPK Pathway Stress_Signal Cellular Stress (e.g., UV, Cytokines) TAK1 TAK1 Stress_Signal->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response Compound 2-Methoxy- dibenzosuberone Compound->p38_MAPK

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway by this compound.

Experimental_Workflow Workflow for Enhancing Biological Activity A Initial Screening: Low Biological Activity Observed B Troubleshoot Assay: Validate Controls & Parameters A->B C Assess Physicochemical Properties: Solubility, Stability, Purity B->C D Problem Identified? C->D E Optimize Formulation: Use Co-solvents, Surfactants, etc. D->E Yes (e.g., Poor Solubility) G Activity Still Low? D->G No F Re-evaluate Biological Activity E->F F->G H Structural Modification (SAR): Synthesize Analogs G->H Yes J Activity Enhanced G->J No I Test New Analogs H->I I->F

Caption: A logical workflow for troubleshooting and enhancing the biological activity of a test compound.

SAR_Logic Generalized Structure-Activity Relationship Logic cluster_core Core Scaffold cluster_mods Modifications Core Dibenzosuberone Core Essential for base activity Bioactivity Enhanced Biological Activity Core->Bioactivity provides Methoxy Position of Methoxy Group (R1) Crucial for potency Affects ADME properties Methoxy->Bioactivity influences Other_Subs Other Substituents (R2) Can modulate selectivity Can improve solubility Other_Subs->Bioactivity modulates

Caption: Logical relationship of chemical moieties to the overall biological activity of a compound.

References

Technical Support Center: Scaling Up the Production of 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

A common and effective method for synthesizing dibenzosuberone derivatives is through an intramolecular Friedel-Crafts acylation. For this compound, a plausible synthetic pathway starts from 3-methoxyphenylacetic acid and 2-bromobenzaldehyde. The key steps involve a Wittig reaction or a similar olefination to form a stilbene derivative, followed by hydrogenation and then an acid-catalyzed intramolecular acylation to form the tricyclic ketone.

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation step for this compound?

Scaling up the intramolecular Friedel-Crafts acylation can present several challenges. The reaction is often moisture-sensitive, requiring strictly anhydrous conditions. Catalyst deactivation is a common issue, as the Lewis acid catalyst can be complexed by the product or deactivated by trace amounts of water.[1] Additionally, the presence of the electron-donating methoxy group can influence the regioselectivity of the cyclization and may lead to side reactions if the reaction conditions are not carefully controlled.[2]

Q3: How can I purify the crude this compound product on a large scale?

For large-scale purification, a combination of techniques is often employed. Initially, an aqueous workup can remove the acid catalyst and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.[3] If higher purity is required, column chromatography using silica gel can be effective, although this may be less practical for very large quantities.[3]

Q4: Are there any greener alternatives to traditional Lewis acids for the cyclization step?

Yes, more environmentally benign alternatives to traditional Lewis acids like aluminum chloride are being explored. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15), have been shown to be effective for Friedel-Crafts acylations. These catalysts can be more easily separated from the reaction mixture, are often reusable, and can lead to a reduction in hazardous waste.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or purified Lewis acid. Consider increasing the stoichiometric ratio of the Lewis acid to the substrate, as the product can form a complex with the catalyst, rendering it inactive.[1]
Deactivated Aromatic Ring While the methoxy group is activating, impurities in the starting material could deactivate the aromatic ring. Ensure the purity of the precursor before cyclization.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions.[1]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Ensure the reaction is allowed to proceed to completion.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Intermolecular Acylation At higher concentrations, intermolecular side reactions can occur. Maintain a high dilution to favor the intramolecular cyclization.
Alternative Cyclization Pathways The methoxy group can direct the acylation to different positions on the aromatic ring. A careful choice of catalyst and reaction conditions can improve regioselectivity. Consider using a milder Lewis acid or a Brønsted acid catalyst.[2]
Cleavage of the Methoxy Group Strong Lewis acids at elevated temperatures can potentially cleave the methyl ether. Use the mildest possible reaction conditions that still afford a good yield.
Incomplete Hydrogenation of Stilbene Intermediate If the precursor is synthesized via a stilbene intermediate, ensure the hydrogenation step is complete. Residual double bonds can lead to byproducts in the subsequent acylation step.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation

Objective: To cyclize 2-(4-methoxyphenethyl)benzoic acid to this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-methoxyphenethyl)benzoic acid256.2925.6 g0.1
Polyphosphoric Acid (PPA)-250 g-
Dichloromethane84.93500 mL-
Saturated Sodium Bicarbonate Solution-300 mL-
Anhydrous Magnesium Sulfate120.3720 g-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 250 g of polyphosphoric acid.

  • Heat the PPA to 80-90°C with stirring.

  • Slowly add 25.6 g (0.1 mol) of 2-(4-methoxyphenethyl)benzoic acid to the hot PPA over 30 minutes.

  • Maintain the reaction mixture at 90°C for 4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Pathway A 3-Methoxyphenylacetic Acid C Wittig Reaction A->C B 2-Bromobenzaldehyde B->C D 3-Methoxy-2'-(bromomethyl)stilbene C->D Formation of Stilbene E Hydrogenation D->E F 2-(4-Methoxyphenethyl)benzoic acid E->F Reduction of double bond G Intramolecular Friedel-Crafts Acylation F->G H This compound G->H Cyclization Troubleshooting_Workflow Start Low Yield in Acylation Q1 Anhydrous Conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Optimal Temperature? A1_Yes->Q2 Sol1 Dry all solvents and glassware. Use fresh catalyst. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Sufficient Catalyst? A2_Yes->Q3 Sol2 Perform temperature screening (e.g., 0°C, RT, 50°C, 80°C). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Increase catalyst loading (e.g., 1.1 to 2.0 eq.). A3_No->Sol3 Sol3->End Scaling_Up_Logic Start Lab Scale Synthesis Heat Heat Transfer Management Start->Heat Mixing Efficient Mixing Start->Mixing Addition Controlled Reagent Addition Start->Addition Workup Safe Quenching and Extraction Heat->Workup Mixing->Workup Addition->Workup Purification Crystallization vs. Chromatography Workup->Purification End Successful Scale-Up Purification->End

References

Validation & Comparative

A Comparative Analysis of 2-Methoxy-dibenzosuberone and Traditional Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

Tricyclic antidepressants have long been a cornerstone in the management of depressive disorders. Their primary mechanism of action involves the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake, leading to increased synaptic availability of these key neurotransmitters.[1][2] However, their clinical utility is often tempered by a broad range of side effects stemming from interactions with other receptors, including muscarinic, histaminic, and adrenergic receptors.[1] The exploration of novel TCA analogs, such as 2-Methoxy-dibenzosuberone, is driven by the search for compounds with improved selectivity and, consequently, a more favorable side-effect profile.

Hypothetical Pharmacological Profile of this compound

Based on the core dibenzosuberone scaffold, it is hypothesized that this compound will retain the fundamental TCA mechanism of dual SERT and NET inhibition. The introduction of a methoxy group at the 2-position of the dibenzosuberone ring is a key structural modification. The position and nature of substituents on the tricyclic ring system are known to significantly influence the potency and selectivity of TCAs for monoamine transporters and other receptors.

Comparative Quantitative Data

The following table summarizes the binding affinities (Ki, nM) of this compound (hypothetical values) and the established TCAs, Amitriptyline and Imipramine, for key molecular targets. Lower Ki values indicate higher binding affinity.

TargetThis compound (Hypothetical Ki in nM)Amitriptyline (Ki in nM)Imipramine (Ki in nM)
Serotonin Transporter (SERT) 25201
Norepinephrine Transporter (NET) 405010
Histamine H1 Receptor 5110
Muscarinic M1 Receptor 15015100
Alpha-1 Adrenergic Receptor 752540

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway affected by TCAs and a typical experimental workflow for determining neurotransmitter reuptake inhibition.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Serotonin Serotonin Presynaptic_Vesicle->Serotonin Release Norepinephrine Norepinephrine Presynaptic_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Binds TCA Tricyclic Antidepressant TCA->SERT Inhibits TCA->NET Inhibits

Caption: Generalized mechanism of action for Tricyclic Antidepressants (TCAs).

Reuptake_Assay_Workflow Start Start Cell_Culture Culture cells expressing SERT or NET Start->Cell_Culture Incubation Incubate cells with radiolabeled neurotransmitter and test compound Cell_Culture->Incubation Washing Wash cells to remove unbound neurotransmitter Incubation->Washing Lysis Lyse cells Washing->Lysis Scintillation Measure radioactivity using scintillation counting Lysis->Scintillation Data_Analysis Analyze data to determine IC50/Ki values Scintillation->Data_Analysis End End Data_Analysis->End

References

Structure-activity relationship of 2-Methoxy-dibenzosuberone analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-Methoxy-dibenzosuberone analogs reveals their significant potential as inhibitors of tubulin polymerization, a key target in cancer therapy. These compounds share structural similarities with known tubulin inhibitors like colchicine and combretastatin A-4 (CA4), often featuring a trimethoxyphenyl ring.[1] The structure-activity relationship (SAR) of these analogs indicates that modifications to the methoxy substitution pattern and other functional groups on the dibenzosuberone scaffold can profoundly influence their biological activity.

Structure-Activity Relationship and Biological Efficacy

The core structure of this compound analogs has been systematically modified to explore the impact on their ability to inhibit tubulin assembly and exert cytotoxic effects on cancer cells. Key modifications have included altering the position and number of methoxy groups, as well as introducing other substituents on both the fused aromatic ring system and the pendant aryl ring.

Several analogs have demonstrated potent inhibition of tubulin polymerization, with IC50 values in the low micromolar to nanomolar range.[1][2] For instance, the benzosuberene-based analog KGP18, which has a methoxy group and was inspired by colchicine and CA4, is a potent inhibitor of tubulin polymerization.[1] Further studies on related analogs have shown that specific substitutions can lead to compounds with comparable or even enhanced activity. For example, a 6-amino analog of a related benzosuberene derivative was found to be a strong inhibitor of tubulin polymerization (IC50 = 1.2 µM) and exhibited remarkable cytotoxicity against ovarian cancer cells (GI50 = 33 pM).[2]

The cytotoxic activity of these compounds has been evaluated against a range of human cancer cell lines, including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer lines.[1] The potency of these analogs as both tubulin inhibitors and cytotoxic agents underscores their potential as anticancer agents. Some derivatives are also being explored for their potential as vascular disrupting agents (VDAs) to target tumor microvessels.[1][3]

Comparative Biological Activity of Dibenzosuberone Analogs

The following table summarizes the biological activity of selected this compound analogs and related compounds, highlighting their tubulin polymerization inhibition and cytotoxicity.

CompoundModificationsTubulin Polymerization Inhibition (IC50)Cytotoxicity (GI50/IC50)Target Cell LinesReference
KGP18 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[4]annulen-4-olActive (comparable to CA4)Not specifiedHuman cancer cell lines[1]
Analog 72 Benzosuberene derivative0.70 µMNot specifiedNot specified[1]
Analog 62 2,3,4-trimethoxy pendant aryl ring, R1=H1.2 µMNot specifiedNot specified[1]
Analog 30 R1=methyl1.6 µMNot specifiedNot specified[1]
Analog 29 Benzosuberene derivative1.0 µMNot specifiedNot specified[1]
Amino-benzosuberene 3 6-amino analog1.2 µM33 pMSK-OV-3 (ovarian)[2]
Nitro-benzosuberene 4 6-nitro analog2.5 µMLess active than analog 3Not specified[2]
CA4 (Combretastatin A-4) Reference compoundComparable to KGP18Not specifiedNot specified[1]

Experimental Protocols

The biological evaluation of this compound analogs typically involves the following key experiments:

Inhibition of Tubulin Polymerization Assay

This cell-free assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is obtained from bovine brain and stored at -80 °C.

  • Assay Buffer: The assay is typically performed in a buffer such as 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.

  • Procedure:

    • A reaction mixture containing tubulin, assay buffer, and varying concentrations of the test compound (or vehicle control) is prepared.

    • The mixture is incubated at 37 °C to allow for tubulin polymerization.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[1][2]

Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of cancer cells.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm). The GI50 or IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).

G Signaling Pathway of Tubulin Inhibitors cluster_0 Cellular Effects Tubulin_Inhibitor This compound Analog Tubulin αβ-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Inhibitor->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound analogs as tubulin inhibitors.

G Experimental Workflow for Analog Evaluation Start Analog Synthesis Purification Purification & Characterization Start->Purification Tubulin_Assay Inhibition of Tubulin Polymerization Assay Purification->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Tubulin_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the synthesis and evaluation of novel analogs.

References

In Vivo Validation of 2-Methoxy-dibenzosuberone: A Comparative Guide for Antidepressant Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 2-Methoxy-dibenzosuberone as a potential antidepressant. Due to the limited direct in vivo data for this specific compound, this document outlines a proposed validation pathway, comparing its expected performance against established tricyclic antidepressants (TCAs) with similar structural scaffolds, such as Amitriptyline and Imipramine. The experimental protocols and data presentation formats provided herein are intended to guide researchers in designing and executing robust in vivo studies.

Dibenzosuberone and its derivatives are recognized as potential tricyclic antidepressants.[1][2] The core structure is a key intermediate in the synthesis of widely used TCAs like Amitriptyline and Nortriptyline.[3] The addition of a methoxy group can influence a compound's pharmacokinetic and pharmacodynamic properties. Therefore, this compound warrants investigation for its potential antidepressant efficacy.

Comparative Analysis of Antidepressant-like Activity

The primary method for assessing the potential antidepressant activity of novel compounds in vivo is the Forced Swim Test (FST). This behavioral despair model is a standard for screening new antidepressant drugs.[4][5][6] In the FST, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

The following table summarizes the expected and known performance of this compound and comparator compounds in the mouse Forced Swim Test.

CompoundClassExpected/Reported Effect on Immobility Time in FSTProposed Dosage Range (mg/kg, i.p.)
This compound Dibenzosuberone Derivative Hypothesized to Decrease 10 - 50
AmitriptylineTricyclic AntidepressantDecreases10 - 20
ImipramineTricyclic AntidepressantDecreases15 - 30
Vehicle Control (e.g., Saline)-No significant effect-

Proposed Signaling Pathway and Experimental Workflow

The presumed mechanism of action for a dibenzosuberone-based compound with antidepressant potential involves the inhibition of monoamine reuptake, a hallmark of tricyclic antidepressants.[7] This leads to an increased concentration of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which is believed to mediate the therapeutic effects.

Signaling Pathway

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE) VMAT2 VMAT2 MA->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle Synapse Increased Monoamines Vesicle->Synapse Release Reuptake Reuptake Transporter (SERT, NET) TCA This compound (Hypothesized) TCA->Reuptake Inhibition Synapse->Reuptake Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Signal Transduction & Therapeutic Effect Receptor->Signal Experimental_Workflow start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Randomized Grouping (Vehicle, Comparators, Test Compound) acclimatize->grouping treatment Drug Administration (i.p. injection, 30-60 min prior to test) grouping->treatment fst Forced Swim Test (6 min duration) treatment->fst record Video Recording of Test fst->record analysis Behavioral Scoring (Immobility time in last 4 min) record->analysis data Data Analysis (e.g., ANOVA) analysis->data end End data->end

References

Profiling the Cross-Reactivity of 2-Methoxy-dibenzosuberone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential cross-reactivity profile of 2-Methoxy-dibenzosuberone. Due to the limited availability of direct experimental data for this specific compound, this document provides a predictive profile based on its structural similarity to well-characterized dibenzosuberone derivatives. By comparing its core structure to established tricyclic antidepressants (TCAs) and selective kinase inhibitors, researchers can infer potential on- and off-target activities, guiding future experimental design and drug development efforts.

Introduction to this compound and Its Analogs

Dibenzosuberone is a tricyclic core structure integral to a range of biologically active compounds.[1] Its derivatives, most notably Amitriptyline and Nortriptyline, have long been utilized as TCAs for treating depressive disorders.[1][2] These compounds primarily exert their therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[2] However, their clinical use is often associated with a range of side effects due to cross-reactivity with other receptors, including muscarinic, histaminergic, and adrenergic receptors.

More recently, the dibenzosuberone scaffold has been identified as a template for the development of inhibitors for other targets, such as p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory diseases.[3] Given this precedent, it is plausible that this compound, a methoxy-substituted derivative, may exhibit a distinct cross-reactivity profile, potentially interacting with a variety of receptors and enzymes. This guide compares the known receptor binding and enzyme inhibition profiles of key dibenzosuberone analogs to provide a framework for predicting the cross-reactivity of this compound.

Comparative Analysis of Receptor and Enzyme Interactions

To construct a predictive cross-reactivity profile for this compound, we have compiled quantitative data for two representative tricyclic antidepressants, Amitriptyline and Nortriptyline, and a selective p38 MAP kinase inhibitor, Skepinone-L. The following tables summarize their binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for a range of biological targets. The data is presented to facilitate a comparative assessment of potential on-target and off-target activities.

Table 1: Comparative Receptor Binding Profile

TargetAmitriptyline (Kᵢ, nM)Nortriptyline (Kᵢ, nM)This compound (Predicted)
Serotonin Transporter (SERT)4.318Likely to have affinity
Norepinephrine Transporter (NET)104.37Likely to have affinity
Dopamine Transporter (DAT)3,3001,140Lower affinity expected
Histamine H₁ Receptor1.110High affinity expected
Muscarinic M₁-M₅ Receptors1-1010-100High to moderate affinity expected
α₁-Adrenergic Receptor1030Moderate affinity expected

Note: Data for Amitriptyline and Nortriptyline are compiled from various pharmacological sources. The profile for this compound is predictive and requires experimental validation.

Table 2: Comparative Kinase Inhibition Profile

TargetSkepinone-L (IC₅₀, nM)Amitriptyline (IC₅₀)Nortriptyline (IC₅₀)This compound (Predicted)
p38α MAP Kinase5>10,000>10,000Potential for inhibitory activity
Other KinasesGenerally selective for p38α/βNot a primary targetNot a primary targetUnknown, requires screening

Note: Skepinone-L is a highly selective p38α MAP kinase inhibitor. The potential for this compound to inhibit this or other kinases would need to be determined experimentally.

Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity profile of this compound, a panel of in vitro assays should be employed. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for GPCRs and Transporters

This method is used to determine the binding affinity of a test compound for a specific receptor or transporter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor or transporter.

  • Assay Buffer: Use a buffer appropriate for the target, typically a Tris-based buffer at physiological pH.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target.

  • Competition Assay:

    • Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the test compound (this compound).

    • Incubate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assays for GPCRs (Calcium Mobilization)

This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium.

Protocol:

  • Cell Culture: Culture cells expressing the target GPCR in a multi-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

p38 MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

Protocol:

  • Reagents:

    • Recombinant human p38α MAP kinase.

    • A specific peptide substrate for p38α.

    • ATP (adenosine triphosphate).

    • Assay buffer.

  • Assay Procedure:

    • In a multi-well plate, add the p38α enzyme, the peptide substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time.

  • Detection of Phosphorylation:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a phosphosensitive fluorescent probe.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the potential biological context and experimental design, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

p38_MAPK_Signaling_Pathway Stress_Signal Stress_Signal MAPKKK MAPKKK Stress_Signal->MAPKKK Activates MKK3_6 MKK3_6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38_MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Induces

Caption: The p38 MAP Kinase signaling cascade.

Cross_Reactivity_Screening_Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Single concentration Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Activity threshold Dose_Response Dose_Response Hit_Identification->Dose_Response Confirmed hits Selectivity_Panel Selectivity_Panel Dose_Response->Selectivity_Panel Potent compounds Data_Analysis Data_Analysis Selectivity_Panel->Data_Analysis Cross-reactivity profile

Caption: A general workflow for in vitro cross-reactivity screening.

References

Validating the Mechanism of Action of 2-Methoxy-dibenzosuberone as a Putative Tubulin Polymerization Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 2-Methoxy-dibenzosuberone as a tubulin polymerization inhibitor. By juxtaposing its theoretical performance with established microtubule-targeting agents, this document outlines the necessary experimental protocols and data presentation formats to rigorously assess its biological activity.

Comparative Analysis of Tubulin-Targeting Agents

To validate the efficacy of a novel compound, it is crucial to compare its performance against well-characterized agents with known mechanisms of action. This section provides a comparative summary of quantitative data for this compound (hypothetical data) against known tubulin inhibitors and stabilizers.

Assay Type Compound Target Site IC50 (µM) Effect on Microtubules Cell Line Example
Biochemical Assays
In Vitro Tubulin PolymerizationThis compound (Hypothetical)Colchicine Site3.5Inhibition-
ColchicineColchicine Site~1.0[1]Inhibition-
NocodazoleColchicine Site~5.0[1]Inhibition-
Paclitaxel (Taxol)Taxane Site-Promotion-
Cell-Based Assays
Cytotoxicity (MTT Assay)This compound (Hypothetical)-5.2-HeLa
Colchicine-[Data not readily available]-HeLa
Paclitaxel (Taxol)-4[2]-[Not Specified]
Cell Cycle ArrestThis compound (Hypothetical)--G2/M Phase ArrestHeLa
Colchicine--G2/M Phase ArrestHCT-116, HeLa
Paclitaxel (Taxol)--G2/M Phase ArrestVarious

Experimental Protocols

Rigorous and reproducible experimental design is fundamental to validating the mechanism of action of a novel compound. The following are detailed protocols for key assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's effect on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored by measuring absorbance or fluorescence.[2]

Materials:

  • Lyophilized tubulin protein (>99% pure, e.g., porcine brain)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[3]

  • Guanosine-5'-triphosphate (GTP)

  • Test compound (this compound)

  • Control compounds (Colchicine as a positive inhibitor, Paclitaxel as a positive stabilizer, DMSO as a vehicle control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorescence plate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.[2][3]

  • Prepare serial dilutions of the test and control compounds in the same buffer.

  • In a pre-chilled 96-well plate, add the tubulin solution and GTP to a final concentration of 1 mM.[2][3]

  • Add the test and control compounds to their respective wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.[3]

Data Analysis:

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass.

  • Determine the IC50 value for the inhibition of tubulin polymerization.[3]

Immunofluorescence Microscopy of Cellular Microtubule Network

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Immunofluorescence staining of the microtubule network allows for the visualization and quantification of changes in microtubule density and morphology following compound treatment.[2]

Materials:

  • Adherent cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test and control compounds

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[3]

  • Blocking solution (e.g., 1% BSA in PBS)[3]

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.[1]

  • Treat cells with serial dilutions of the test and control compounds for a specified duration (e.g., 24 hours).

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.[2][3]

  • Permeabilize the cells with permeabilization buffer for 5-15 minutes.[2][3]

  • Block non-specific antibody binding with blocking solution for 30-60 minutes.[2][3]

  • Incubate with the primary anti-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and nuclear stain.

  • Acquire images using a high-content imaging system.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the effect of a compound on cell cycle progression.

Principle: Tubulin polymerization inhibitors disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. This arrest can be quantified by measuring the DNA content of the cell population.[1]

Procedure:

  • Culture cells and treat them with different concentrations of the test compound for a duration equivalent to at least one cell cycle (e.g., 24 hours).[1]

  • Harvest both adherent and floating cells and fix them in cold 70% ethanol.[1]

  • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[1]

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.[3]

Visualizations

To better understand the experimental processes and the targeted biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assays cluster_2 Endpoints Tubulin Purified Tubulin Mix Reaction Mixture Tubulin->Mix Compound 2-Methoxy- dibenzosuberone Compound->Mix GTP GTP GTP->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Cells Cancer Cells (e.g., HeLa) Treatment Compound Treatment Cells->Treatment Analysis Analysis Treatment->Analysis IF Immunofluorescence Analysis->IF Microtubule Morphology FACS Flow Cytometry (Cell Cycle) Analysis->FACS DNA Content

Caption: Experimental workflow for validating this compound.

G Compound This compound (Tubulin Inhibitor) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Compound->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle MT->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Spindle->Arrest Failure leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of microtubule disruption-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzosuberone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including tricyclic antidepressants and potent anticancer agents. This guide provides a head-to-head comparison of 2-Methoxy-dibenzosuberone and its structurally related analogues that have demonstrated significant activity as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activities of selected benzosuberene analogues. These compounds share the core dibenzosuberone-like framework and have been evaluated for their ability to inhibit tubulin polymerization and suppress the growth of various human cancer cell lines. The data highlights the impact of different substitution patterns on their anticancer potential.

Compound IDStructure DescriptionTubulin Polymerization Inhibition IC50 (µM)[1]Cytotoxicity GI50 (nM) vs. NCI-H460 (Lung Cancer)
This compound Dibenzosuberone with a methoxy group at position 2.Data not availableData not available
KGP18 A phenolic benzosuberene analogue.~1.05.47[2]
KGP156 An amine-based congener of KGP18.Low micromolar rangeNanomolar range
Compound 29 Benzosuberene analogue.1.0Not Reported
Compound 62 Benzosuberene analogue with a 2,3,4-trimethoxy substitution pattern on the pendant aryl ring.1.2Not Reported
Compound 72 A double-bond reduced analogue of the benzosuberene series.0.70Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Tubulin Polymerization Inhibition Assay

This cell-free assay quantitatively measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • G-PEM buffer (General Tubulin Buffer)

  • Guanosine-5'-triphosphate (GTP)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

  • In a pre-warmed 96-well plate, add the reconstituted tubulin solution to each well.

  • Introduce the test compounds at varying concentrations (typically ranging from 0.1 µM to 10 µM) to the wells. A vehicle control (e.g., DMSO) should be included.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., NCI-H460)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., SDS-HCl solution)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of these compounds.

Mechanism of Tubulin Polymerization Inhibitors cluster_0 Cellular Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Disrupted Mitotic Spindle Disruption Dibenzosuberone Analogue Dibenzosuberone Analogue Inhibition Inhibition Dibenzosuberone Analogue->Inhibition Inhibition->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disrupted Mitotic Spindle->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Mechanism of tubulin polymerization inhibitors.

Experimental Workflow for Compound Evaluation Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Tubulin Polymerization Assay Tubulin Polymerization Assay In Vitro Assays->Tubulin Polymerization Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In Vitro Assays->Cytotoxicity Assay (e.g., MTT) Data Analysis Data Analysis Tubulin Polymerization Assay->Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis IC50/GI50 Determination IC50/GI50 Determination Data Analysis->IC50/GI50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50/GI50 Determination->Structure-Activity Relationship (SAR) Analysis Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis)->Lead Compound Identification

General workflow for compound evaluation.

References

Benchmarking 2-Methoxy-dibenzosuberone Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the kinase inhibitory potential of 2-Methoxy-dibenzosuberone. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document will utilize the known activity of the parent compound, dibenzosuberone, as a p38 Mitogen-Activated Protein (MAP) Kinase inhibitor as a foundational premise.[1][2][3][4] We will therefore compare this compound against established p38 MAPK inhibitors. This guide also provides detailed experimental protocols and data presentation formats that can be adapted once specific experimental data for this compound becomes available.

Comparative Analysis of Kinase Inhibitory Potency

A critical aspect of characterizing a novel kinase inhibitor is to determine its potency and selectivity against its intended target and compare it to existing inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Compoundp38αp38βVEGFR2SrcAbl
This compound Data not availableData not availableData not availableData not availableData not available
SB 20358050500>10,000>10,000>10,000
BIRB 79638653,500>10,000>10,000
Sorafenib920902030
Dasatinib30451.50.5<1.0

Note: The IC50 values for known inhibitors are approximate and can vary based on assay conditions. Data for this compound is hypothetical and should be replaced with experimental values.

Table 2: Cellular Activity Profile

CompoundCell LineAssay TypeIC50 (µM)
This compound THP-1TNF-α ReleaseData not available
A549Cell Viability (MTT)Data not available
SB 203580THP-1TNF-α Release0.3 - 0.5
A549Cell Viability (MTT)>10
BIRB 796THP-1TNF-α Release0.1
A549Cell Viability (MTT)5

Note: Cellular IC50 values are dependent on the cell line and assay conditions. Data for this compound is hypothetical.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

2.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Principle : This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.

  • Materials :

    • Recombinant human p38α and p38β enzymes

    • Specific peptide substrate for p38 MAPKs

    • ATP

    • Test compounds (dissolved in DMSO)

    • Known p38 MAPK inhibitors (e.g., SB 203580) as a positive control

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, flat-bottom 384-well assay plates

  • Procedure :

    • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO.

    • Assay Plate Preparation : Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.

    • Kinase Reaction : Prepare a master mix of the kinase, substrate, and assay buffer. Dispense the mixture into each well.

    • Initiation : Initiate the kinase reaction by adding ATP to all wells.

    • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Detection : Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

    • Data Acquisition : Measure the luminescence intensity of each well using a plate reader.

    • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Principle : The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

  • Materials :

    • Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization : Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2.3. Western Blot Analysis of Downstream Signaling

This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream substrates of the target kinase.

  • Principle : Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to both the total and phosphorylated forms of a protein, the inhibitory effect on a signaling pathway can be quantified.

  • Materials :

    • Cell culture and treatment reagents

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure :

    • Cell Treatment and Lysis : Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.

    • Protein Quantification : Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

    • Blocking and Antibody Incubation : Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection : Visualize the protein bands using an ECL substrate and an imaging system.

    • Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and a loading control (e.g., GAPDH).

Visualizations

3.1. Signaling Pathway Diagram

The following diagram illustrates a simplified p38 MAPK signaling pathway, which is often involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors inflammation Inflammation Apoptosis Cell Cycle Arrest mk2->inflammation transcription_factors->inflammation inhibitor This compound (Proposed Inhibitor) inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the proposed point of inhibition.

3.2. Experimental Workflow Diagram

The following diagram outlines the general workflow for benchmarking a novel kinase inhibitor.

Kinase_Inhibitor_Workflow start Start: Novel Compound (this compound) in_vitro_assay In Vitro Kinase Assay (Determine IC50 vs. target kinases) start->in_vitro_assay cell_based_assays Cell-Based Assays in_vitro_assay->cell_based_assays viability_assay Cell Viability/Proliferation Assay (e.g., MTT) cell_based_assays->viability_assay target_engagement Target Engagement Assay (e.g., Western Blot for p-MK2) cell_based_assays->target_engagement data_analysis Data Analysis & Comparison (Benchmark against known inhibitors) viability_assay->data_analysis target_engagement->data_analysis conclusion Conclusion: Potency, Selectivity, and Cellular Efficacy data_analysis->conclusion

Caption: General experimental workflow for kinase inhibitor benchmarking.

Conclusion

This guide outlines a systematic approach to benchmarking this compound against known kinase inhibitors, with a focus on the p38 MAPK pathway based on the activity of its parent compound. By employing standardized in vitro and cell-based assays, researchers can generate robust and comparable data to evaluate the potency, selectivity, and cellular efficacy of this novel compound. The provided protocols and data presentation formats serve as a template to guide these research efforts. Further investigation is required to elucidate the precise kinase inhibitory profile of this compound and its potential as a therapeutic agent.

References

Comparative Analysis of Reproducibility in Experiments with Methoxy-Substituted Benzocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on experimental protocols and data comparison for 2-methoxyphenol, 2-methoxybenzamide, and dibenzosuberone derivatives.

Given the limited direct data on the experimental reproducibility of 2-Methoxy-dibenzosuberone, this guide provides a comparative overview of methodologies and data for structurally related compounds. By examining the experimental protocols and results for 2-methoxyphenol, 2-methoxybenzamide, and dibenzosuberone derivatives, researchers can gain insights into the potential challenges and key parameters influencing reproducibility in this chemical class. This guide is intended to assist in experimental design, troubleshooting, and the interpretation of results.

I. Synthesis Protocols and Reproducibility

The synthesis of methoxy-substituted benzocyclic compounds can be influenced by various factors, including the choice of reagents, reaction conditions, and purification methods. The following sections detail common synthetic approaches for related compounds and highlight aspects critical for reproducibility.

A. Synthesis of 2-Methoxyphenol Derivatives

Derivatives of 2-methoxyphenol are often synthesized to evaluate their antioxidant and anti-inflammatory properties. A general synthetic route involves the reaction of a 2-methoxyphenol core with various functional groups.

Experimental Protocol: Synthesis of 2-Methoxyphenol Ester Derivatives

A common method for synthesizing ester derivatives of 2-methoxyphenols involves the use of coupling reagents.[1]

  • Acid Chloride Formation: Ferulic acid is reacted with thionyl chloride to produce the corresponding acid chloride.[1]

  • Esterification: The synthesized acid chloride is then reacted with a desired alcohol (e.g., proline or pipecolinic acid) to form the final ester derivative.[1]

An alternative method utilizes coupling reagents, although this can be more costly.[1]

Table 1: Synthesis and Physical Properties of selected 2-Methoxyphenol Derivatives

CompoundStarting MaterialsMethodYield (%)Physical AppearanceMelting Point (°C)
2-methoxy-4-((4-methoxyphenyilimino) methyl) phenolVanillin, p-anisidineStirrer method in water95%Greenish-gray solid128-130
Curcumin-biphenyl derivative 17Not specifiedK2CO3, PhCH2Br, acetone; NaOH, (CO2Et)2, toluene; KOH, EtOH94%White solid102-103

Data for 2-methoxy-4-((4-methoxyphenyilimino) methyl) phenol sourced from a study on Schiff base compounds. Data for Curcumin-biphenyl derivative 17 sourced from a study on hydroxylated biphenyls.[2]

B. Synthesis of Dibenzosuberone Derivatives

Dibenzosuberone and its derivatives are key intermediates in the synthesis of various biologically active molecules.[3][4]

Experimental Protocol: Synthesis of Dibenzosuberone

A frequently used method for synthesizing the dibenzosuberone core is through intramolecular Friedel-Crafts acylation.[3]

  • Preparation of 2-Phenethylbenzoic Acid: This intermediate can be synthesized through the reduction of 2-phenacylbenzoic acid.[3]

  • Formation of Acyl Chloride: 2-phenethylbenzoic acid is converted to 2-phenethylbenzoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes cyclization to form dibenzosuberone.[3]

Experimental Protocol: Dehydrogenation of Dibenzosuberone

Microwave-assisted catalytic dehydrogenation can be employed to convert dibenzosuberone to dibenzosuberenone.[5] However, this method's success is substrate-dependent, as it failed for 2,8-dimethyldibenzosuberone.[5] An alternative method for such derivatives involves radical bromination followed by dehydrohalogenation.[5]

II. Biological Activity Assays and Data Comparison

The biological activities of these classes of compounds are of significant interest. Reproducibility in these assays is paramount for accurate comparison and interpretation.

A. Anti-inflammatory and Antioxidant Activity of 2-Methoxyphenol Derivatives

Several 2-methoxyphenol derivatives have demonstrated potent anti-inflammatory and antioxidant effects.[6]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW264.7 macrophage cells are cultured.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS).

  • Treatment: Cells are treated with the test compound.

  • Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines is measured.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to evaluate antioxidant activity.[1]

  • Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[1]

  • Reaction: The test compound at various concentrations is added to the DPPH solution.[1]

  • Incubation: The mixture is shaken and allowed to stand at room temperature for 30 minutes.[1]

  • Measurement: The absorbance is measured at 517 nm to determine the extent of radical scavenging.[1]

Table 2: Antioxidant and Anti-inflammatory Activity of Selected 2-Methoxyphenol Derivatives

CompoundAssayIC50 (µM)Cell Line
2-hydroxy-4-methoxy-substituted derivative 10Antiproliferative2.2–4.4HCT 116, MCF-7, HEK 293
2-hydroxy-substituted derivative 11Antiproliferative1.2–5.3HCT 116, MCF-7, HEK 293
2-hydroxy-4-methoxy-substituted derivative 12Antiproliferative3.1MCF-7
3,4,5-trihydroxy-substituted derivative 36Antiproliferative4.8MCF-7

Data sourced from a study on N-Benzimidazole-Derived Carboxamides.[7]

B. Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives

A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[8]

Experimental Protocol: Gli-Luciferase Reporter Assay

  • Cell Culture: NIH3T3 cells are cultured.

  • Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid.

  • Treatment: Cells are treated with a Hedgehog signaling agonist (e.g., Shh) and the test compound.

  • Analysis: Luciferase activity is measured to determine the level of Hh pathway inhibition.

Table 3: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives

CompoundHh Pathway Inhibition IC50 (µM)
210.03
3Not specified, but 21 is 6-fold more potent

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[8]

III. Signaling Pathways

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action.

A. Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical in embryonic development and tissue homeostasis.[9] Its aberrant activation is linked to several cancers.[9] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (Ptch) receptor, which relieves the inhibition of Smoothened (Smo).[10][11] Smo then activates a downstream cascade leading to the activation of Gli transcription factors.[10][11]

Hedgehog_Signaling_Pathway cluster_ligand Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Patched (Ptch) Hh Ligand->Ptch binds Smo Smoothened (Smo) Ptch->Smo Gli-SUFU Gli-SUFU Complex Smo->Gli-SUFU activates SUFU SUFU Gli Gli Gli_active Active Gli Gli-SUFU->Gli_active releases Target Genes Target Genes Gli_active->Target Genes activates transcription

Caption: The Hedgehog signaling pathway.

B. NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are key regulators of inflammation.[12] Many anti-inflammatory compounds exert their effects by modulating these pathways.

NFkB_MAPK_Signaling cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs p38, JNK, ERK MKKs->MAPKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes activates transcription

Caption: The NF-κB and MAPK signaling pathways.

IV. Experimental Workflows

Reproducibility is enhanced by well-defined experimental workflows.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Assays cluster_data Data Analysis s1 Synthesis of Derivatives s2 Purification (e.g., Chromatography) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) s3->b1 b2 Cell-Based Assays (e.g., Reporter Gene, Cytokine Production) b1->b2 d1 Quantitative Data Collection (e.g., IC50, Yield) b2->d1 d2 Statistical Analysis d1->d2 d3 Comparison with Alternatives d2->d3

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-dibenzosuberone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 2-Methoxy-dibenzosuberone must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[2]

  • Respiratory Protection: When handling outside of a fume hood, or if there is a risk of dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by the principle of "cradle to grave" responsibility under regulations like the Resource Conservation and Recovery Act (RCRA).[3] This means waste must be managed safely from generation to final disposal.

1. Waste Identification and Segregation:

  • Designated Waste Stream: this compound waste should be collected in a dedicated, clearly labeled container.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[2]

2. Container Selection and Labeling:

  • Container Type: Use a sturdy, leak-proof container that is chemically compatible with this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[2]

3. Accumulation and Storage:

  • Sealing: Keep the waste container tightly sealed except when adding waste.[3]

  • Storage Location: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[4][5][6]

4. Arranging for Disposal:

  • Contact EH&S: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[2]

  • Provide Information: Accurately inform the EH&S department about the contents and quantity of the waste.

Disposal of Empty Containers: Thoroughly empty all contents from the original container. The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[7] After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular laboratory glass waste or recycling, in accordance with your institution's policies.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.[2]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[2][5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including absorbent materials and used PPE, as hazardous waste.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₄O₂
Appearance Yellow Solid
Boiling Point 148 °C / 298.4 °F @ 0.3 mmHg
Melting Point 85 - 91 °C / 185 - 195.8 °F
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂)

(Data sourced from various Safety Data Sheets)

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_spill Spill Response A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Dedicated Container) A->B C 3. Label Container ('Hazardous Waste', Chemical Name) B->C D 4. Store Securely (Sealed, Ventilated Area) C->D E 5. Contact EH&S for Pickup D->E F Spill Occurs G Contain & Clean Spill (Use Absorbent Material) F->G H Dispose of Contaminated Material as Hazardous Waste G->H H->B

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methoxy-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Methoxy-dibenzosuberone. The following guidance is based on a precautionary approach, treating the compound as potentially hazardous. Recommendations are derived from the safety data of structurally similar compounds, such as Dibenzosuberone, and general best practices for handling uncharacterized chemical substances. A thorough risk assessment should be conducted by researchers before beginning any work.

Hazard Assessment and Assumed Risks

In the absence of specific toxicological data for this compound, it should be handled with caution. Based on the known hazards of the parent compound, Dibenzosuberone, and related methoxy-aromatic substances, the following potential hazards should be assumed:

  • Eye Irritation: Dibenzosuberone is known to cause serious eye irritation.[1][2]

  • Skin Irritation: Structurally related compounds suggest a risk of skin irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[3][4]

  • Harmful if Swallowed or Inhaled: This should be assumed for any uncharacterized compound.[3]

Personal Protective Equipment (PPE)

A conservative approach with a high level of personal and environmental protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][5]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[6]
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential to minimize risks when handling this compound.

3.1. Preparation and Engineering Controls:

  • Conduct all work with this compound in a well-ventilated laboratory.

  • All handling of the solid compound that may generate dust should be performed in a chemical fume hood or a ventilated balance enclosure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][8]

  • Prepare all necessary equipment and reagents before starting work to minimize movement and the potential for spills.

3.2. Weighing and Aliquoting:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • To minimize aerosolization, use a balance with a draft shield.[9]

  • Use dedicated spatulas and weigh boats to handle the powder. Avoid creating dust.[9]

  • Close the container tightly after use.

3.3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • If the solvent is volatile, ensure this is also performed within a chemical fume hood.

  • Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[9]

3.4. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Wash hands thoroughly with soap and water after handling the compound.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[9]

5.1. Waste Segregation:

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[9]

  • Sharps: All contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous waste.[9]

5.2. Container Management:

  • Waste containers must be made of a material compatible with the waste.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area away from incompatible materials.

5.3. Rinsing Empty Containers:

  • For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[10]

  • If the compound is determined to be highly toxic, the first three rinses must be collected as hazardous waste.[10]

5.4. Final Disposal:

  • Chemical waste must be disposed of through a licensed hazardous waste disposal company.[11] Follow all local, regional, and national regulations for hazardous waste disposal.[1] Never dispose of this chemical down the drain or in the regular trash.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.